molecular formula C14H10N2O2 B157652 1,2-Diaminoanthraquinone CAS No. 1758-68-5

1,2-Diaminoanthraquinone

货号: B157652
CAS 编号: 1758-68-5
分子量: 238.24 g/mol
InChI 键: LRMDXTVKVHKWEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Diaminoanthraquinone (DAA) is a strategically valuable reagent for the direct detection and imaging of nitric oxide (NO) in live biological systems. Its primary research application lies in its role as a fluorescent molecular probe for NO, a critical signaling molecule and mediator in numerous physiological and pathological processes. The mechanism of action is based on a specific reaction in the presence of oxygen, whereby the non-fluorescent DAA reacts with NO to form a fluorescent triazole derivative (DAA-TZ). This reaction product yields a strong red fluorescence, visible with a rhodamine filter (λ ≥ 580 nm), allowing for precise spatial and temporal visualization of NO production. Intracellular studies, particularly within macrophage cells, have confirmed that the species formed upon reaction is the DAA triazole (DAA-TZ), enabling precise discrimination of the fluorescence signal within confocal microscopy. This makes DAA a reliable tool for directly capturing released NO during processes like neurodegeneration at the cellular site of its generation. A significant advantage of DAA in neurological research is its minimal neurotoxicity; studies have shown it does not influence normal evoked field potential amplitudes nor affect the induction of long-term potentiation (LTP) in controls, making it exceptionally suitable for sensitive in vivo models. The reagent system demonstrates a linear response to NO in aqueous solutions and is pH-independent in the physiological range, further solidifying its utility for biological research. Beyond core bioimaging, DAA also finds application as an enzyme substrate for investigating glutathione reductase inhibition and serves as a colorimetric sensor in various analytical chemistry platforms.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMDXTVKVHKWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061950
Record name 1,2-Diamino-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-68-5
Record name 1,2-Diaminoanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diaminoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diaminoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diamino-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diaminoanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIAMINOANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 1,2-Diaminoanthraquinone: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Diaminoanthraquinone, a versatile chemical compound with significant applications in biological research, particularly in the detection of nitric oxide. This document details its chemical and physical properties, outlines experimental protocols for its use as a fluorescent probe, and discusses its relevance in the context of drug development.

Core Properties of this compound

This compound, also known as 1,2-DAA, is a solid organic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1758-68-5
Molecular Weight 238.24 g/mol
Molecular Formula C₁₄H₁₀N₂O₂
Appearance Brown to black solid
Melting Point 289-291 °C
Solubility Soluble in DMSO

Application in Nitric Oxide Detection

The primary application of this compound in research is as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] Non-fluorescent itself, this compound reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative, this compound triazole (DAA-TZ).[2] This reaction provides a basis for the sensitive and specific detection of NO in living cells and tissues.[1][2]

The detection of nitric oxide is crucial in many areas of research, including immunology, neuroscience, and cancer biology. For instance, it has been used to investigate the role of NO in long-term potentiation in brain slices and to monitor NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of aminoanthraquinone derivatives, a common approach for the synthesis of this compound involves the amination of a suitably substituted anthraquinone (B42736) precursor. One potential route, based on general principles for the synthesis of similar compounds, starts from 1-amino-2-bromoanthraquinone (B1606574). The bromo-substituent can be replaced by an amino group through a nucleophilic aromatic substitution reaction, typically using ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst.

Note: The following is a generalized protocol and may require optimization.

Materials:

  • 1-amino-2-bromoanthraquinone

  • Ammonia solution (e.g., 28% in water) or an alternative ammonia source

  • Copper(I) catalyst (e.g., CuI, Cu₂O)

  • A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-bromoanthraquinone in the chosen solvent under an inert atmosphere.

  • Add the copper catalyst to the solution.

  • Introduce the ammonia solution to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into water.

  • Collect the solid product by filtration and wash thoroughly with water to remove any residual solvent and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a solvent mixture) to yield pure this compound.

Detection of Nitric Oxide in Macrophage Cell Culture

This protocol describes the use of this compound to detect nitric oxide production in the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine interferon-gamma (IFN-γ)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Cell Stimulation:

    • Prepare a stimulation medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in complete culture medium.

    • Remove the old medium from the cells and replace it with the stimulation medium.

    • Incubate the cells for a period sufficient to induce nitric oxide synthase (iNOS) expression and NO production (typically 12-24 hours).

    • Include a negative control of unstimulated cells (medium only).

  • Loading with this compound:

    • Prepare a working solution of this compound (e.g., 10 µM) in serum-free medium from a stock solution in DMSO.

    • Wash the cells once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Microscopy:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the detection of the fluorescent DAA-TZ product (excitation ~488 nm, emission ~580 nm).

    • Acquire images from both the stimulated and unstimulated cells. An increase in red fluorescence in the stimulated cells indicates the production of nitric oxide.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_stimulation Cellular Stimulation cluster_signaling Intracellular Signaling cluster_detection Fluorescent Detection LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage IFNg Interferon-gamma (IFN-γ) IFNg->Macrophage iNOS_Induction iNOS Gene Transcription and Translation Macrophage->iNOS_Induction Activation iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS_Induction->iNOS NO Nitric Oxide (NO) iNOS->NO Catalysis L_Arginine L-Arginine L_Arginine->NO DAQ This compound (Non-fluorescent) NO->DAQ Reaction DAA_TZ DAA-Triazole (Fluorescent) DAQ->DAA_TZ Microscopy Fluorescence Microscopy DAA_TZ->Microscopy Detection G start Start seed_cells Seed RAW 264.7 Cells start->seed_cells stimulate Stimulate with LPS and IFN-γ seed_cells->stimulate incubate_stim Incubate (12-24h) stimulate->incubate_stim load_daq Load with This compound incubate_stim->load_daq incubate_daq Incubate (30-60 min) load_daq->incubate_daq wash Wash Cells incubate_daq->wash image Fluorescence Microscopy wash->image end End image->end

References

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (1,2-DAA), a synthetic organic compound, has garnered significant attention in various scientific fields, particularly in the realm of analytical chemistry and drug development. Its unique photophysical properties make it a valuable tool as a fluorescent probe, most notably for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its primary signaling application.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* transitions within the anthraquinone (B42736) core and the influence of the amino substituents. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

SolventDielectric Constant (ε)λmax 1 (nm)λmax 2 (nm)Reference(s)
Water:DMSO (9:1), pH 7.4-~488-[1]
DMSO46.7~540-[1][2]
Chloroform4.8496243[3]
Ethanol24.6--Data not explicitly found
Methanol32.7--Data not explicitly found
Acetonitrile37.5--Data not explicitly found
Dichloromethane8.9--[4]
n-Hexane1.9481-[4]

Note: The absorption maxima can vary slightly depending on the concentration and specific experimental conditions.

Effect of pH

The absorption spectrum of this compound exhibits pH dependence. In acidic solutions, protonation of the amino groups can lead to a blue shift (hypsochromic shift) in the absorption maxima.

Reaction with Nitric Oxide (NO)

Upon reaction with nitric oxide in the presence of oxygen, this compound is converted to its triazole derivative, 1,2,3-triazolo[4,5-a]anthraquinone-6,11-dione (DAQ-TZ). This conversion leads to a significant change in the absorption spectrum, with the disappearance of the visible absorption band of DAQ.[1]

Fluorescence Spectroscopy

This compound itself is weakly fluorescent. However, its fluorescence properties are dramatically altered upon interaction with nitric oxide, forming the basis of its application as a fluorescent NO probe. The reaction product, DAQ-TZ, can form fluorescent aggregates.

Table 2: Fluorescence Emission Maxima (λem) of this compound and its NO-Adduct

SpeciesSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Reference(s)
1,2-DAADMSO490643 (strong), 582 (weak shoulder)[5]
DAQ-TZ (monomer)DMSO350~436[1]
DAQ-TZ (aggregates)DMSO350~580[1]
DAQ-TZ (aggregates)DMSO488580[6]
DAQ-TZDMSO-565[5]
DAQ-TZTHF350~430 (monomer), ~590 (aggregates)[1]

Note: The formation and fluorescence of DAQ-TZ aggregates are concentration-dependent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to solubility limitations, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a commonly used solvent for NMR analysis.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignmentReference(s)
¹HDMSO-d6Data not explicitly found-Aromatic Protons, Amino Protons-
¹³CDMSO-d6Data not explicitly found-Carbonyl, Aromatic, and Amino-substituted Carbons-

Note: While several databases indicate the availability of NMR spectra for this compound, specific, publicly available peak lists with assignments were not found in the conducted research. Typical chemical shifts for the anthraquinone core are expected in the aromatic region (δ 7.0-8.5 ppm for ¹H NMR and δ 110-150 ppm for ¹³C NMR), with the carbonyl carbons appearing significantly downfield (δ > 180 ppm in ¹³C NMR).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic vibrational bands corresponding to its functional groups. The KBr pellet technique is a common method for analyzing solid samples like 1,2-DAA.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference(s)
~3450N-H StretchingAmino (NH₂)[7]
~1670C=O StretchingQuinone Carbonyl[8]
1580 - 1620C=C StretchingAromatic Ring[8]
~3050C-H StretchingAromatic C-H[8]

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent. Prepare a series of dilutions (e.g., 1-50 µM) from the stock solution.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize.

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound and its reaction product with nitric oxide.

Materials:

  • This compound

  • Fluorescence grade solvents

  • Nitric oxide donor (e.g., DEA NONOate) or saturated NO solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Emission Spectrum: Set the excitation monochromator to a fixed wavelength (λex) and scan the emission monochromator over a range of longer wavelengths.

  • Excitation Spectrum: Set the emission monochromator to a fixed wavelength (λem) and scan the excitation monochromator over a range of shorter wavelengths.

  • NO Reaction: To the sample cuvette, add a source of nitric oxide and record the change in fluorescence emission over time.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the deuterated solvent in the NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared vibrational spectrum of this compound.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade potassium bromide (KBr, ~200 mg), dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: Grind the this compound with the KBr powder in the agate mortar until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Place the mixture into the pellet press die and apply pressure to form a thin, transparent pellet.

  • Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Signaling Pathway and Experimental Workflow Visualization

This compound is widely utilized as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. The underlying principle is the chemical reaction between 1,2-DAA and NO in the presence of oxygen to form a fluorescent triazole derivative.

NO_Detection_by_DAQ cluster_reactants Reactants cluster_product Product cluster_detection Detection 1_2_DAA This compound (Weakly Fluorescent) Reaction 1_2_DAA->Reaction NO Nitric Oxide (NO) NO->Reaction O2 Oxygen (O₂) O2->Reaction DAQ_TZ DAQ-Triazole (DAQ-TZ) (Fluorescent Aggregates) Fluorescence Fluorescence Emission (~580 nm) DAQ_TZ->Fluorescence Excitation (~488 nm) Reaction->DAQ_TZ

Caption: Nitric oxide detection using this compound.

The following diagram illustrates a typical experimental workflow for using this compound to detect nitric oxide in a cellular context.

DAQ_Workflow Cell_Culture Cell Culture NO_Stimulation Induce NO Production (e.g., with LPS/IFN-γ) Cell_Culture->NO_Stimulation DAQ_Loading Load Cells with This compound NO_Stimulation->DAQ_Loading Incubation Incubation DAQ_Loading->Incubation Imaging Fluorescence Microscopy (Excitation ~488 nm, Emission >520 nm) Incubation->Imaging Data_Analysis Image and Fluorescence Intensity Analysis Imaging->Data_Analysis

References

An In-depth Technical Guide to 1,2-Diaminoanthraquinone as a Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (DAQ) is a valuable fluorescent probe primarily utilized for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of DAQ, detailed experimental protocols for its application, and a summary of its key photophysical properties. DAQ's utility stems from its ability to react with NO in the presence of oxygen to form a highly fluorescent triazole derivative, enabling the visualization and quantification of NO in cellular environments.[1][2]

Mechanism of Action

The core of DAQ's function as a nitric oxide probe lies in a specific chemical reaction. In an aerobic environment, the non-fluorescent DAQ molecule reacts with nitric oxide to form a stable and fluorescent triazole derivative, 1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ).[1][4] A noteworthy aspect of this mechanism is the tendency of the DAQ-TZ product to form aggregates within the intracellular environment.[4] Spectroscopic studies suggest that it is these fluorescent aggregates that are primarily responsible for the signal observed in confocal fluorescence microscopy imaging of nitric oxide in living cells.[4] The fluorescence of DAQ itself is quenched upon its reaction with NO.

DAQ_Mechanism cluster_reactants Reactants cluster_products Products DAQ This compound (DAQ) (Non-fluorescent) DAQTZ_monomer DAQ-TZ Monomer (Fluorescent) DAQ->DAQTZ_monomer Reaction NO Nitric Oxide (NO) O2 Oxygen (O2) DAQTZ_aggregate DAQ-TZ Aggregates (Highly Fluorescent) DAQTZ_monomer->DAQTZ_aggregate Aggregation

Mechanism of DAQ as a fluorescent probe for nitric oxide.

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical data for both this compound (DAQ) and its fluorescent product, DAQ-TZ.

PropertyThis compound (DAQ)1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ) Aggregates
Excitation Maximum (λex) ~485 nm~488 nm[4]
Emission Maximum (λem) ~643 nm[4]~580 - 582 nm[4]
Fluorescence Quantum Yield (Φf) Very low (~0.0004)Not explicitly reported, but significantly higher than DAQ
Fluorescence Lifetime (τ) ~1.8 ns[3]Not explicitly reported
Detection Limit for NO Not applicable~5 µM[3]

Experimental Protocols

A. Chemical Synthesis of 1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ)

This protocol describes the synthesis of the fluorescent product DAQ-TZ for use as a reference standard or for further characterization. The synthesis involves the reaction of DAQ with a nitrosating agent.

Materials:

  • This compound (DAQ)

  • Sodium nitrite (B80452) (NaNO₂)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of sodium nitrite dissolved in water to the DAQ solution while stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude DAQ-TZ product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the pure triazole derivative.

  • Dry the purified product under vacuum. The final product can be characterized by techniques such as NMR, mass spectrometry, and IR spectroscopy.

B. Intracellular Nitric Oxide Detection in Cultured Macrophages (RAW 264.7)

This protocol outlines the steps for detecting NO production in RAW 264.7 macrophage cells using DAQ and fluorescence microscopy.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound (DAQ) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or chamber slides suitable for microscopy

  • Confocal fluorescence microscope

Experimental Workflow:

Experimental_Workflow cell_culture 1. Cell Culture (RAW 264.7 Macrophages) stimulation 2. Stimulation (LPS + IFN-γ) cell_culture->stimulation probe_loading 3. Probe Loading (DAQ) stimulation->probe_loading incubation 4. Incubation probe_loading->incubation washing 5. Washing (PBS) incubation->washing imaging 6. Fluorescence Imaging (Confocal Microscopy) washing->imaging

References

Technical Guide: Solubility of 1,2-Diaminoanthraquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,2-Diaminoanthraquinone in various organic solvents. Due to the limited availability of comprehensive quantitative data in published literature, this guide presents the available data and offers detailed experimental protocols for researchers to determine solubility in solvents relevant to their specific applications.

Introduction

This compound is a polycyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its utility is often dependent on its solubility in different solvent systems. Understanding the solubility profile of this compound is therefore critical for process optimization, formulation development, and biological applications. This guide aims to be a valuable resource by consolidating known solubility data and providing robust methodologies for its experimental determination.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited. The following table summarizes the known values. Researchers are encouraged to expand upon this data using the experimental protocols outlined in this guide.

SolventTemperature (°C)SolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified62.5 mg/mL[1]262.33[1]Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly affect solubility[1].

Qualitative Observations:

  • Water: this compound has poor solubility in water[2].

  • Most Organic Solvents: General literature suggests poor solubility in most organic solvents without providing specific quantitative data[2].

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, two detailed experimental protocols are provided below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass or volume of solvent at a specific temperature. It is a fundamental and accurate method for solubility determination.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • Vortex mixer

  • Spatula and weighing paper

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. It is advisable to measure the concentration at different time points; equilibrium is reached when consecutive measurements yield the same value.

  • Phase Separation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent is fully evaporated, place the dish or vial in an oven to dry the solid residue to a constant weight.

    • Allow the container to cool to room temperature in a desiccator before weighing it on the analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of solution taken (L))

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials and Equipment:

  • All materials from the gravimetric method

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution across a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Carefully take a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility. Solubility = Concentration of diluted solution × Dilution factor

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

experimental_workflow_gravimetric cluster_prep Preparation cluster_sep Separation & Measurement cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Withdraw and filter a known volume of supernatant prep2->sep1 sep2 Transfer to a pre-weighed container sep1->sep2 analysis1 Evaporate solvent sep2->analysis1 analysis2 Dry solid to constant weight analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Gravimetric Method Workflow for Solubility Determination.

experimental_workflow_spectrophotometric cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation calib1 Determine λmax of this compound calib2 Prepare standard solutions of known concentrations calib1->calib2 calib3 Measure absorbance of standards at λmax calib2->calib3 calib4 Generate calibration curve (Abs vs. Conc) calib3->calib4 calc1 Determine concentration from calibration curve calib4->calc1 sample1 Prepare saturated solution and filter sample2 Dilute a known volume of the supernatant sample1->sample2 sample3 Measure absorbance of diluted sample at λmax sample2->sample3 sample3->calc1 calc2 Calculate original solubility using dilution factor calc1->calc2

Caption: UV-Vis Spectrophotometric Method Workflow.

References

Health and Safety Considerations for Handling 1,2-Diaminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling 1,2-Diaminoanthraquinone (CAS No. 1758-68-5). Due to the limited availability of comprehensive toxicological data for this specific compound, this guide also incorporates information on structurally related compounds, such as 2-aminoanthraquinone, and general principles of handling aromatic amines to provide a thorough assessment of potential hazards.

Physicochemical and Toxicological Profile

While specific quantitative toxicological data for this compound is largely unavailable in public literature, its structural similarity to other aminoanthraquinones, which have undergone more extensive testing, warrants a cautious approach.[1] The following tables summarize the known physicochemical properties of this compound and the toxicological data for the closely related compound, 2-aminoanthraquinone, to infer potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1758-68-5[2]
Molecular Formula C₁₄H₁₀N₂O₂[2]
Molecular Weight 238.24 g/mol [2]
Appearance Red-brown to dark violet crystalline powder
Melting Point 302-306 °C
Solubility Insoluble in water; soluble in organic solvents like nitrobenzene, toluene, and acetone.[3]

Table 2: Summary of Toxicological Data for 2-Aminoanthraquinone (CAS No. 117-79-3)

Toxicological EndpointResultsReference
Carcinogenicity Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. Caused liver cancer in mice and increased benign and malignant liver tumors in male rats.[3]
Genotoxicity Genotoxic in the mouse lymphoma assay.[4]
Acute Toxicity (Oral) LD50 (rat): >5000 mg/kg

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, based on available data, is as follows:

  • Skin Irritation: Category 2 (Causes skin irritation)[2]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

There is currently insufficient data to classify this compound for other hazards such as acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[1] However, given the evidence for carcinogenicity and mutagenicity of other aminoanthraquinones, it is prudent to handle this compound as a potential carcinogen and mutagen.[3][4]

Experimental Protocols for Hazard Assessment

In the absence of specific data for this compound, understanding the standard methodologies for assessing the key potential hazards is crucial.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5] Aromatic amines and their derivatives often require metabolic activation to become mutagenic.[6][7]

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with specific mutations are used.[5]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract, typically from rats, that simulates mammalian metabolism.[8]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a liquid suspension.[5]

  • Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow (e.g., histidine for Salmonella).[8]

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the required amino acid and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[8]

Eye Irritation Assessment (OECD TG 405)

The potential for a substance to cause eye irritation or serious eye damage is a critical safety parameter.[9][10][11]

In Vivo Methodology (Rabbit Eye Test):

  • Animal Model: Albino rabbits are typically used for this test.[11]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

  • Observation: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11]

  • Scoring: The severity of the observed effects on the cornea, iris, and conjunctiva is scored according to a standardized system. The reversibility of the lesions is also assessed.[9]

In Vitro Alternatives:

To reduce animal testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are now available and recognized by guidelines such as OECD TG 492.[12][13] These tests assess cell viability after exposure to the test chemical to predict its eye irritation potential.[12]

Signaling Pathways and Mechanism of Toxicity

While the specific toxicological pathways for this compound are not well-elucidated, the toxicity of related aromatic amines and quinones generally involves metabolic activation to reactive intermediates that can cause cellular damage. One of the primary mechanisms of toxicity for many quinones is the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[14] Aromatic amines can be metabolically activated by cytochrome P450 enzymes in the liver to form N-hydroxyarylamines, which can then be further converted to highly reactive electrophiles that can bind to DNA and proteins, leading to mutations and carcinogenicity.[15]

G cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage Aminoanthraquinone Aminoanthraquinone N-Hydroxyarylamine N-Hydroxyarylamine Aminoanthraquinone->N-Hydroxyarylamine Cytochrome P450 Reactive Electrophile Reactive Electrophile N-Hydroxyarylamine->Reactive Electrophile Esterification DNA DNA Reactive Electrophile->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts Mutations Mutations DNA Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Hypothetical pathway for aminoanthraquinone-induced genotoxicity.

Safe Handling and Emergency Procedures

Given the known hazards and the potential for uncharacterized long-term toxicity, stringent safety protocols are essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat, and in cases of handling larger quantities or potential for significant dust generation, disposable coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.

Handling and Storage
  • Handling: Avoid creating dust. Use in a designated area and minimize the quantities handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following workflow outlines the general safety precautions for handling a chemical with limited toxicological data.

G Start Start Risk_Assessment Conduct Risk Assessment (Review available data, consider potential hazards) Start->Risk_Assessment Engineering_Controls Implement Engineering Controls (e.g., Fume Hood) Risk_Assessment->Engineering_Controls Administrative_Controls Establish Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Select and Use Appropriate PPE Administrative_Controls->PPE Handling Handle with Caution (Avoid dust, minimize quantities) PPE->Handling Spill_Emergency Spill or Emergency? Handling->Spill_Emergency Follow_Emergency_Procedures Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) Spill_Emergency->Follow_Emergency_Procedures Yes Waste_Disposal Proper Waste Disposal Spill_Emergency->Waste_Disposal No Follow_Emergency_Procedures->Waste_Disposal End End Waste_Disposal->End

Workflow for handling chemicals with limited toxicological data.

Conclusion

This compound presents known hazards of skin, eye, and respiratory irritation. While comprehensive toxicological data for this specific compound is lacking, the known carcinogenicity and genotoxicity of structurally similar aminoanthraquinones necessitate a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must implement stringent engineering controls, administrative procedures, and personal protective equipment to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound. In the absence of such data, treating it as a potential carcinogen and mutagen is a prudent and necessary safety measure.

References

An In-depth Technical Guide on the Fundamental Reaction Kinetics of 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,2-Diaminoanthraquinone (1,2-DAAQ) is a versatile organic compound with significant applications in medicinal chemistry and analytical sciences, most notably as a fluorescent probe for the detection of nitric oxide (NO). Understanding its fundamental reaction kinetics is crucial for optimizing its existing applications and for the rational design of new derivatives and therapeutic agents. This technical guide provides a comprehensive overview of the known reaction mechanisms of 1,2-DAAQ, with a primary focus on its reaction with nitric oxide. Due to a scarcity of published fundamental kinetic data, this guide also presents detailed, representative experimental protocols for determining key kinetic parameters such as reaction rates, order, and activation energy. The methodologies are based on established principles for studying the kinetics of aromatic amines.

Core Reaction of this compound: Reaction with Nitric Oxide

The most well-documented reaction of this compound is its interaction with nitric oxide (NO) in the presence of oxygen. This reaction is the foundation of its use as a fluorescent probe for detecting NO in biological systems[1][2][3]. The reaction involves the conversion of the ortho-diamine moiety of 1,2-DAAQ into a fluorescent triazole derivative, often referred to as DAA-TZ[1][2].

The overall reaction can be summarized as follows:

1,2-DAAQ + NO + O₂ → DAA-TZ (a fluorescent triazole)

While the product has been identified and the reaction is widely used, detailed kinetic studies quantifying the rate constants and activation energy are not extensively reported in the peer-reviewed literature. One study suggests that the quenching of 1,2-DAAQ's fluorescence by NO proceeds via a static quenching mechanism[4].

Proposed Reaction Mechanism

Based on the general reactivity of ortho-diamines with nitrosating agents, a plausible mechanism for the formation of the triazole derivative (DAA-TZ) from 1,2-DAAQ and NO is proposed. The process likely involves the in-situ formation of a nitrosating agent from NO and O₂, followed by diazotization and subsequent intramolecular cyclization.

G cluster_0 Nitrosating Agent Formation cluster_1 Reaction with 1,2-DAAQ NO 2NO + O₂ NO_to_NO2 2NO₂ NO->NO_to_NO2 N2O3 2NO₂ ⇌ N₂O₄ NO_to_NO2->N2O3 DAAQ 1,2-DAAQ Intermediate1 Mono-nitrosated Intermediate DAAQ->Intermediate1 + N₂O₃/N₂O₄ Intermediate2 Diazonium Intermediate Intermediate1->Intermediate2 Tautomerization & Dehydration DAATZ DAA-TZ (Triazole) Intermediate2->DAATZ Intramolecular Cyclization

Caption: Proposed reaction pathway for the formation of DAA-TZ from 1,2-DAAQ and NO.

Experimental Protocols for Kinetic Analysis

To address the gap in fundamental kinetic data for 1,2-DAAQ, this section provides a detailed, albeit representative, experimental protocol for determining the reaction kinetics of 1,2-DAAQ with a generic reactant 'X'. This protocol can be adapted for studying its reaction with nitric oxide or other electrophiles. The methodology is based on common techniques used for studying the kinetics of aromatic amines, such as stopped-flow spectrophotometry[1].

Objective

To determine the rate law, rate constant (k), and activation energy (Ea) for the reaction of 1,2-DAAQ with reactant 'X'.

Materials and Equipment
  • This compound (high purity)

  • Reactant 'X' (e.g., a stable NO donor)

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer for physiological pH)

  • UV-Vis Spectrophotometer or Spectrofluorometer

  • Stopped-flow apparatus (for rapid reactions)

  • Temperature-controlled cuvette holder or water bath

  • Standard laboratory glassware and analytical balance

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive kinetic study.

G prep 1. Prepare Stock Solutions - 1,2-DAAQ in a suitable solvent - Reactant 'X' in buffer spec 2. Spectral Analysis - Record UV-Vis/Fluorescence spectra of  1,2-DAAQ and the final product to  identify a suitable wavelength for monitoring. prep->spec order_daaq 3. Determine Reaction Order w.r.t. [1,2-DAAQ] - Keep [X] in large excess (pseudo-first-order). - Vary initial [1,2-DAAQ]. - Monitor absorbance/fluorescence change over time. spec->order_daaq order_x 4. Determine Reaction Order w.r.t. [X] - Keep [1,2-DAAQ] constant. - Vary initial [X]. - Monitor absorbance/fluorescence change over time. order_daaq->order_x rate_law 5. Determine Rate Law and Rate Constant (k) - Analyze the data from steps 3 & 4. order_x->rate_law temp 6. Determine Activation Energy (Ea) - Repeat the experiment at different temperatures  (e.g., 298 K, 303 K, 308 K, 313 K). rate_law->temp arrhenius 7. Arrhenius Plot - Plot ln(k) vs. 1/T. - Calculate Ea from the slope (-Ea/R). temp->arrhenius

Caption: Experimental workflow for the kinetic analysis of the 1,2-DAAQ reaction.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of 1,2-DAAQ (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

    • Prepare stock solutions of reactant 'X' at various concentrations in the chosen buffer.

  • Spectroscopic Monitoring:

    • Identify the λ_max for 1,2-DAAQ and its product. Choose a wavelength where the change in absorbance or fluorescence is maximal to monitor the reaction progress.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • To determine the order with respect to [1,2-DAAQ], use a large excess of reactant 'X' (at least 10-fold higher concentration than 1,2-DAAQ).

    • Initiate the reaction by rapidly mixing the solutions (e.g., in a stopped-flow apparatus).

    • Record the change in absorbance or fluorescence at the chosen wavelength over time.

    • Repeat this for several different initial concentrations of 1,2-DAAQ.

    • Plot ln(A_t - A_∞) or ln(F_t - F_∞) versus time. A linear plot indicates a first-order dependence on [1,2-DAAQ].

  • Data Analysis for Rate Constant:

    • From the pseudo-first-order plots, the observed rate constant (k_obs) is the negative of the slope.

    • The true rate constant (k) can be determined from the relationship: k_obs = k[X]^m, where 'm' is the reaction order with respect to 'X'.

  • Determination of Activation Energy:

    • Perform the kinetic runs at a minimum of three different temperatures, keeping the concentrations of reactants constant.

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (where T is in Kelvin).

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot using the equation: Slope = -Ea/R, where R is the gas constant (8.314 J/mol·K).

Presentation of Quantitative Kinetic Data

The following tables are illustrative examples of how the quantitative data from the proposed kinetic study would be structured.

Table 1: Illustrative Data for Determination of Reaction Order

Run[1,2-DAAQ]₀ (M)[X]₀ (M)Initial Rate (M/s)
11.0 x 10⁻⁵1.0 x 10⁻³2.5 x 10⁻⁷
22.0 x 10⁻⁵1.0 x 10⁻³5.0 x 10⁻⁷
31.0 x 10⁻⁵2.0 x 10⁻³1.0 x 10⁻⁶

From this illustrative data, doubling [1,2-DAAQ]₀ doubles the rate (first order), and doubling [X]₀ quadruples the rate (second order). Thus, the illustrative rate law would be: Rate = k[1,2-DAAQ]¹[X]².

Table 2: Illustrative Data for Activation Energy Determination

Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻²s⁻¹)ln(k)
2980.0033562.500.916
3030.0033003.751.322
3080.0032475.501.705
3130.0031957.952.073

Plotting ln(k) vs. 1/T from this data would yield a straight line, from which the activation energy could be calculated.

Conclusion

While this compound is a compound of significant interest, particularly in the context of nitric oxide sensing, its fundamental reaction kinetics are not well-established in the literature. This guide has outlined the primary known reaction involving NO and has provided a detailed, robust experimental framework for researchers to determine the key kinetic parameters for this and other reactions. The provided methodologies, based on established kinetic analysis techniques, offer a clear path for future studies to quantify the reactivity of this important molecule, thereby enabling more precise control and optimization of its applications in research and drug development.

References

An In-depth Technical Guide to 1,2-Diaminoanthraquinone: Structure, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-diaminoanthraquinone, detailing its structural formula, key isomers, physicochemical properties, and significant applications, particularly for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

This compound is an organic compound derived from anthraquinone (B42736), a polycyclic aromatic hydrocarbon.[1][2] Its structure consists of an anthraquinone core with two amino (-NH2) groups substituted on the 1 and 2 positions of one of the aromatic rings. The molecular formula for this compound is C₁₄H₁₀N₂O₂.[1][3]

The placement of the two amino groups on the anthraquinone framework allows for several positional isomers. These isomers often exhibit distinct physical, chemical, and optoelectronic properties due to differences in intramolecular hydrogen bonding, aromatic ring currents, and molecular symmetry.[4][5][6] Key isomers of diaminoanthraquinone (DAAQ) include 1,4-DAAQ, 1,5-DAAQ, and 2,6-DAAQ.[4][6]

G Figure 1: Key Isomers of Diaminoanthraquinone cluster_12 cluster_14 cluster_15 cluster_26 A A B B C C D D

Figure 1: Key Isomers of Diaminoanthraquinone

Physicochemical Properties

The isomers of diaminoanthraquinone possess distinct physicochemical properties. The following table summarizes key quantitative data for this compound and its common isomers for comparative analysis.

PropertyThis compound1,4-Diaminoanthraquinone1,5-Diaminoanthraquinone2,6-Diaminoanthraquinone
CAS Number 1758-68-5[1]128-95-0129-44-2[7]131-14-6
Molecular Formula C₁₄H₁₀N₂O₂[1]C₁₄H₁₀N₂O₂C₁₄H₁₀N₂O₂[7]C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol [1]238.24 g/mol 238.24 g/mol 238.24 g/mol
Melting Point 289-291 °C267-269 °C319 °C305-310 °C
Appearance PowderBlue to black crystalline powderRed-brown needles or powderRed-brown powder
Topological Polar Surface Area 86.2 Ų[2]86.2 Ų86.2 Ų86.2 Ų

Experimental Protocols & Applications

Synthesis

Aminoanthraquinones are important intermediates in the manufacturing of anthraquinone dyes.[8] Industrial synthesis often involves the ammonolysis of precursor molecules. For instance, 1-aminoanthraquinone (B167232) can be synthesized efficiently via a continuous-flow method involving the high-temperature ammonolysis of 1-nitroanthraquinone.[8] This process offers advantages in productivity and cost-effectiveness.[8] While specific industrial processes for this compound are less detailed in the provided results, analogous methods starting from substituted anthraquinones are common.

G start 1-Nitroanthraquinone (Starting Material) reactor Continuous-Flow Reactor (High Temp & Pressure) start->reactor solvent N-Methyl-2-pyrrolidone (NMP Solvent) solvent->reactor reagent Aqueous Ammonia (NH₃) reagent->reactor purification Purification (e.g., Crystallization) reactor->purification Ammonolysis Reaction product 1-Aminoanthraquinone (Product) purification->product caption Figure 2: General Workflow for Ammonolysis Synthesis

Figure 2: General Workflow for Ammonolysis Synthesis
Application in Nitric Oxide (NO) Detection

A significant application of this compound (DAQ) is its use as a fluorescent probe for the direct detection of nitric oxide (NO) in living cells and tissues.[9][10] DAQ itself is non-fluorescent but reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative, DAA-TZ.[9][11] This reaction provides a basis for a convenient and sensitive methodology for assessing NO production both in vivo and in vitro.[9]

Experimental Protocol Outline: NO Detection in Macrophage Cells

  • Cell Culture: Raw 264.7 macrophage cells are cultured under standard conditions.

  • Stimulation: To induce NO production, cells are stimulated with interferon-γ and lipopolysaccharide. A control group remains unstimulated.

  • Probe Loading: Both stimulated and unstimulated cells are loaded with a solution of this compound.

  • Reaction: Inside the cells, DAQ reacts with the produced NO and intracellular oxygen to form the fluorescent DAA-TZ product.[11]

  • Imaging: Confocal fluorescence microscopy is used to image the cells. The emission spectra are analyzed to discriminate between any residual DAQ and the DAA-TZ product, confirming the intracellular formation of the triazole.[11]

This method is valuable in studying the role of NO in various biological processes, including neuronal death and signaling pathways.[9]

G DAQ This compound (DAQ) (Non-fluorescent) Cell Intracellular Environment (e.g., Macrophage) DAQ->Cell NO Nitric Oxide (NO) + Oxygen (O₂) NO->Cell DAATZ DAA-Triazole (DAA-TZ) (Red Fluorescent) Cell->DAATZ Reaction Detection Detection via Confocal Microscopy DAATZ->Detection caption Figure 3: Logical Flow of DAQ as a Nitric Oxide Probe

References

Methodological & Application

Application Notes and Protocols for Nitric Oxide Detection in Live Cells using 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 1,2-Diaminoanthraquinone (DAQ) as a fluorescent probe for the detection and imaging of nitric oxide (NO) in live cells.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate detection of NO in living cells is crucial for understanding its complex roles. This compound (DAQ) is a non-toxic, cell-permeable fluorescent probe that offers a sensitive and specific method for real-time imaging of nitric oxide in live cellular environments.

Principle of Detection

DAQ is a weakly fluorescent molecule that reacts specifically with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative, this compound-triazole (DAA-TZ). This reaction leads to a significant increase in fluorescence intensity, allowing for the visualization of NO production within cells. The intracellular formation of DAA-TZ has been confirmed in studies using macrophage cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound nitric oxide detection system.

Table 1: Performance Characteristics of DAQ

ParameterValueReference
Detection Limit~5 µM[2]
Linear Range0 - 40 µM[2]
Optimal pH Range6.0 - 10.0
Excitation Wavelength (DAA-TZ)~488 nm[3][4]
Emission Wavelength (DAA-TZ)~580 nm[3][4][5]

Table 2: Spectroscopic Properties of DAQ and its NO-Adduct (DAA-TZ)

CompoundExcitation Max (nm)Emission Max (nm)Appearance
This compound (DAQ)~490 nm~643 nmWeakly fluorescent
DAA-TZ (NO-adduct)~488 nm~580 nmHighly fluorescent

Experimental Protocols

Reagent Preparation

This compound (DAQ) Stock Solution (1 mM):

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 1 mM stock solution.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Imaging Protocol

This protocol is optimized for RAW 264.7 macrophage cells, a common model for studying inflammation and nitric oxide production.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (DAQ) stock solution (1 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Cell Stimulation (Induction of NO Production):

    • To induce nitric oxide production, treat the cells with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). Typical concentrations are 1 µg/mL for LPS and 10 ng/mL for IFN-γ, but these may need to be optimized for your specific cell line and experimental conditions.

    • Incubate the cells with LPS and IFN-γ for a period sufficient to induce iNOS expression and NO production (e.g., 6-24 hours).

  • DAQ Loading:

    • Prepare a fresh working solution of DAQ in serum-free medium. The recommended final concentration is between 1-10 µM. Dilute the 1 mM stock solution accordingly.

    • Wash the cells once with warm PBS.

    • Remove the PBS and add the DAQ working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[6]

  • Washing:

    • After incubation, remove the DAQ loading solution.

    • Wash the cells two to three times with warm serum-free medium or PBS to remove any excess, unloaded probe.[6]

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Excitation: Use a 488 nm laser line.

    • Emission: Collect the fluorescence emission between 560-600 nm.

    • Acquire images of both stimulated and unstimulated (control) cells to compare the levels of NO production.

Controls:

  • Negative Control: Unstimulated cells loaded with DAQ to visualize basal NO levels.

  • Positive Control: Cells treated with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm probe responsiveness.

  • Inhibitor Control: Pre-treat stimulated cells with an iNOS inhibitor (e.g., L-NAME) before DAQ loading to confirm that the fluorescence signal is due to NO synthase activity.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of NO Production in Macrophages

The following diagram illustrates the signaling pathway activated by LPS and IFN-γ leading to the production of nitric oxide in macrophage cells.[7][8][9][10][11]

G LPS and IFN-γ Induced Nitric Oxide Production Pathway in Macrophages LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IFNg Interferon-γ (IFN-γ) IFNGR IFN-γ Receptor IFNg->IFNGR MAPK MAPK Pathways (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB STAT1 STAT1 IFNGR->STAT1 iNOS_Gene iNOS Gene Transcription MAPK->iNOS_Gene Modulates IRF1 IRF1 STAT1->IRF1 NFkB->iNOS_Gene IRF1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Protein

Caption: LPS/IFN-γ signaling cascade for iNOS induction and NO synthesis.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for detecting nitric oxide in live cells using DAQ.

G Experimental Workflow for NO Detection with DAQ start Start seed_cells Seed Cells in Microscopy Dish start->seed_cells stimulate_cells Stimulate Cells with LPS and IFN-γ (6-24h) seed_cells->stimulate_cells load_daq Load Cells with DAQ (1-10 µM, 30-60 min) stimulate_cells->load_daq wash_cells Wash Cells (2-3 times) with Serum-Free Medium load_daq->wash_cells image_cells Image with Confocal Microscope (Ex: 488 nm, Em: 560-600 nm) wash_cells->image_cells analyze_data Analyze Fluorescence Intensity image_cells->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for live-cell NO imaging using DAQ.

Mechanism of DAQ-based NO Detection

This diagram illustrates the chemical reaction that forms the basis of nitric oxide detection by this compound.

G Chemical Mechanism of DAQ for NO Detection DAQ This compound (DAQ) (Weakly Fluorescent) DAA_TZ DAA-TZ (Highly Fluorescent) DAQ->DAA_TZ Reaction NO_O2 Nitric Oxide (NO) + Oxygen (O2)

Caption: Reaction of DAQ with NO to form the fluorescent DAA-TZ.

References

Application Notes and Protocols for 1,2-Diaminoanthraquinone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (DAQ) is a versatile molecule utilized in various research and development applications, most notably as a fluorescent probe for the detection of nitric oxide (NO) in cellular systems.[1] Its utility stems from a reaction with nitric oxide in the presence of oxygen to form a fluorescent triazole derivative, allowing for the visualization and quantification of NO production.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a solid at room temperature with limited solubility in aqueous solutions.[2] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions. The solubility of this compound in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 262.33 mM. Assistance from ultrasonication may be required to fully dissolve the compound. While other polar organic solvents may be used, their efficacy is less documented for the 1,2-isomer compared to its derivatives.

Data Presentation: Preparing this compound Stock Solutions in DMSO

The following table provides the required volume of DMSO to prepare stock solutions of commonly used concentrations from standard commercial quantities of this compound powder.

Mass of this compoundDesired Stock ConcentrationVolume of DMSO to Add
1 mg1 mM4.1973 mL
1 mg5 mM0.8395 mL
1 mg10 mM0.4197 mL
5 mg1 mM20.9864 mL
5 mg5 mM4.1973 mL
5 mg10 mM2.0986 mL
10 mg1 mM41.9727 mL
10 mg5 mM8.3945 mL
10 mg10 mM4.1973 mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution from 5 mg of this compound powder.

Materials:

  • This compound powder (5 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add 2.0986 mL of anhydrous DMSO to the tube or vial containing the powder.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube or vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Storage: Once fully dissolved, the stock solution is ready for use or storage. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Intracellular Nitric Oxide Detection

This protocol provides a general workflow for using a this compound stock solution to detect nitric oxide in cultured cells. This is a representative protocol and may require optimization for specific cell types and experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells in a suitable vessel (e.g., 96-well plate, chamber slide)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture medium or a suitable buffer to the desired final concentration (typically in the low micromolar range). It is crucial to maintain a low final concentration of DMSO (generally below 0.1%) to prevent cellular toxicity.

  • Cell Treatment: Remove the existing cell culture medium from the cells and wash once with PBS.

  • Loading: Add the this compound working solution to the cells and incubate for a specified period (e.g., 30-60 minutes) under standard cell culture conditions to allow for cellular uptake of the probe.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with PBS to remove any extracellular probe.

  • Stimulation (Optional): If the experiment involves measuring stimulated NO production, add the stimulating agent to the cells in fresh medium or buffer.

  • Imaging/Measurement: Image the cells using a fluorescence microscope with appropriate filters for detecting the fluorescent product of the reaction between this compound and nitric oxide. Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

Safety and Handling

This compound is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound powder and its solutions.

  • Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling Solutions: DMSO facilitates the absorption of substances through the skin. Exercise extreme caution when handling DMSO solutions of this compound.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Storage and Stability

  • Stock Solutions: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Protect the solution from light and store under an inert atmosphere, such as nitrogen, for optimal stability.[1]

  • Aqueous Solutions: this compound is stable in aqueous solutions with a pH between 6 and 10.

Visualizations

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_storage_use Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sonicate Sonicate (if necessary) dissolve->sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Tubes dissolve->aliquot Complete Dissolution sonicate->aliquot store Store at -20°C or -80°C aliquot->store use Use for Experiments store->use

Caption: Workflow for preparing this compound stock solution.

NO_Detection_Signaling_Pathway cluster_cell Intracellular Environment cluster_detection Detection DAQ This compound (DAQ) (Non-fluorescent) DAA_TZ DAA-Triazole (DAA-TZ) (Fluorescent) DAQ->DAA_TZ NO Nitric Oxide (NO) NO->DAA_TZ O2 Oxygen (O2) O2->DAA_TZ detection Fluorescence Microscopy / Spectroscopy DAA_TZ->detection NO_Source Cellular NO Production NO_Source->NO

Caption: Signaling pathway for nitric oxide detection using DAQ.

References

Application of 1,2-Diaminoanthraquinone in Fluorescence Microscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diaminoanthraquinone (DAQ) is a valuable fluorescent probe primarily utilized for the detection of nitric oxide (NO) in living cells and tissues.[1][2][3] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, immune responses, and vasodilation. The ability to visualize and quantify NO production at the cellular level is paramount for understanding its complex roles in biology and for the development of novel therapeutics. DAQ offers a sensitive and specific method for this purpose.

This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Principle of Detection

This compound itself is a non-fluorescent molecule.[4] Its utility as a probe stems from its chemical reaction with nitric oxide in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, this compound-triazole (DAQ-TZ).[2][5] The resulting fluorescence intensity directly correlates with the amount of nitric oxide produced, allowing for both qualitative visualization and quantitative analysis of NO levels within cells and tissues. It is believed that fluorescent aggregates of DAQ-TZ are responsible for the signals observed in confocal fluorescence microscopy.[6][7][8]

Data Presentation

Photophysical Properties

The spectral properties of this compound and its nitric oxide adduct (DAQ-TZ) are crucial for designing fluorescence microscopy experiments.

PropertyThis compound (DAQ)DAQ-Nitric Oxide Adduct (DAQ-TZ)
Fluorescence Non-fluorescentRed-fluorescent
Excitation Maximum (λex) ~485 nm~488 nm
Emission Maximum (λem) N/A~580 - 582 nm
Absorption Maximum ~540 nmN/A
Detection Limit for NO N/A~5 µM

Note: The exact excitation and emission maxima may vary slightly depending on the local environment (e.g., solvent, intracellular matrix).

Signaling Pathway Visualization

The production of nitric oxide in macrophages, a common cell type for studying inflammatory responses, is often induced by stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). The signaling cascade leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production is complex and involves multiple pathways.

nitric_oxide_production_pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IFN_gamma Interferon-γ (IFN-γ) IFNGR IFN-γ Receptor IFN_gamma->IFNGR NF_kB_activation NF-κB Activation TLR4->NF_kB_activation MAPK_Erk_pathway MAPK/Erk Pathway TLR4->MAPK_Erk_pathway JAK_STAT_pathway JAK/STAT Pathway IFNGR->JAK_STAT_pathway iNOS_gene iNOS Gene Expression NF_kB_activation->iNOS_gene STAT1a STAT1α JAK_STAT_pathway->STAT1a MAPK_Erk_pathway->iNOS_gene STAT1a->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_arginine L-Arginine L_arginine->NO

Caption: Signaling pathway for IFN-γ and LPS-induced nitric oxide production in macrophages.

Experimental Protocols

I. Staining of Live Cells (e.g., RAW 264.7 Macrophages)

This protocol provides a general guideline for staining live cultured cells with this compound to detect intracellular nitric oxide production.

Materials:

  • This compound (DAQ)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages) plated on coverslips or in imaging dishes

  • Inducing agents (e.g., lipopolysaccharide and interferon-γ)

  • Confocal microscope

Protocol:

  • Cell Preparation and Stimulation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

    • To induce nitric oxide production, treat the cells with appropriate stimuli. For RAW 264.7 macrophages, a combination of interferon-γ and lipopolysaccharide is commonly used.[2][9] The optimal concentrations and incubation time should be determined empirically for your specific cell type and experimental conditions. A typical starting point is 100 ng/mL LPS and 10 ng/mL IFN-γ for 12-24 hours.

    • Include both stimulated and non-stimulated (control) cells in your experiment.

  • Preparation of DAQ Staining Solution:

    • Prepare a 10 mM stock solution of DAQ in DMSO. Store this stock solution protected from light at -20°C for up to one month or -80°C for up to six months.[1]

    • On the day of the experiment, dilute the DAQ stock solution in pre-warmed cell culture medium or PBS to a final working concentration. The optimal working concentration may vary but is typically in the range of 5-20 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the DAQ staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Acquire images using an excitation wavelength of approximately 488 nm and collect the emission between 560 nm and 620 nm.

    • Use identical imaging settings for both stimulated and control cells to allow for accurate comparison of fluorescence intensity.

II. Staining of Tissue Sections

This protocol is adapted for the detection of nitric oxide in unfixed frozen tissue sections.[5]

Materials:

  • This compound (DAQ)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Unfixed frozen tissue sections mounted on slides

  • Mounting medium

Protocol:

  • Preparation of DAQ Staining Solution:

    • Prepare a 10 mM stock solution of DAQ in DMSO.

    • Dilute the stock solution in PBS containing 10% DMSO to a final concentration of 10 µM.[5]

  • Staining:

    • Apply the DAQ staining solution to the tissue sections.

    • Incubate at 37°C for 45 minutes in a humidified chamber, protected from light.[5]

  • Washing:

    • Perform extensive washing steps with PBS to remove unbound probe.[5]

  • Mounting and Imaging:

    • Mount the coverslip using an appropriate mounting medium.

    • Image the sections using a fluorescence or confocal microscope with settings similar to those described for live-cell imaging.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for detecting nitric oxide in cultured cells using this compound.

experimental_workflow cell_culture Cell Culture (e.g., RAW 264.7) stimulation Stimulation (e.g., LPS + IFN-γ) cell_culture->stimulation daq_staining Staining with This compound stimulation->daq_staining washing Washing to Remove Excess Probe daq_staining->washing imaging Fluorescence Microscopy (Confocal) washing->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: General workflow for NO detection with this compound.

Conclusion

This compound is a reliable and effective fluorescent probe for the detection of nitric oxide in biological systems. Its application in fluorescence microscopy provides a powerful tool for researchers investigating the diverse roles of NO in health and disease. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can successfully employ DAQ to visualize and quantify nitric oxide production in their specific experimental models. As with any fluorescent probe, optimization of staining conditions and imaging parameters is recommended for each specific cell type and experimental setup to ensure high-quality, reproducible results.

References

Application Notes and Protocols for the Synthesis of Imidazoanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of imidazoanthraquinone derivatives using 1,2-diaminoanthraquinone as a starting material. These compounds are of significant interest due to their applications in organic electronics, materials science, and as fluorescent probes for biological signaling molecules like nitric oxide.

Overview and Principle

Imidazoanthraquinones are a class of heterocyclic compounds synthesized through the condensation of this compound with various aldehydes. This reaction forms an imidazole (B134444) ring fused to the anthraquinone (B42736) core. The resulting planar, electron-deficient structure imparts these derivatives with unique photophysical and electrochemical properties. Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of their electronic characteristics.

One of the key applications of the parent compound, this compound (DAQ), is in the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] DAQ reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative, enabling the visualization of NO production in living cells.[1]

Experimental Protocols

General Synthesis of 2-Aryl-1H-imidazo[4,5-b]anthracene-6,11-dione Derivatives

This protocol describes a general method for the synthesis of 2-aryl substituted imidazoanthraquinone derivatives via the condensation of this compound with various aromatic aldehydes.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the desired substituted benzaldehyde (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which will result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Characterization: The synthesized derivatives can be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FTIR Spectroscopy: To identify functional groups.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties.

Synthesis of Imidazoanthraquinone via Palladium-Catalyzed Cross-Coupling

For further structural diversity, the imidazoanthraquinone core can be modified using Suzuki-Miyaura or Sonogashira coupling reactions. This requires a halogenated precursor, which can be synthesized using a halogenated aldehyde in the initial condensation step.

Quantitative Data Summary

The following table summarizes the photophysical properties of a series of synthesized imidazoanthraquinone derivatives in dichloromethane (B109758) (DCM).[3]

CompoundR-Groupλabs [nm]λem [nm]Stokes Shift [cm⁻¹]Quantum Yield (Φ)
1 Phenyl45054038910.25
2 4-Methylphenyl45254338580.28
3 4-Methoxyphenyl45554838220.35
4 4-Fluorophenyl44853838890.22
5 4-Chlorophenyl45054139270.20
6 4-Bromophenyl45154239190.18
7 4-Iodophenyl45354539000.15

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of imidazoanthraquinone derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound C Condensation Reaction (Glacial Acetic Acid, Reflux) A->C B Substituted Aldehyde B->C D Precipitation on Cooling C->D Product Formation E Vacuum Filtration D->E F Ethanol Wash E->F G NMR Spectroscopy F->G Structural Analysis H FTIR Spectroscopy F->H I Mass Spectrometry F->I J UV-Vis & Fluorescence Spectroscopy F->J Property Analysis

Synthetic Workflow Diagram
Nitric Oxide (NO) Sensing Pathway

This diagram illustrates the mechanism of nitric oxide detection using this compound as a fluorescent probe.

G cluster_reactants Reactants in Biological Milieu cluster_product Fluorescent Product DAQ This compound (DAQ) (Low Fluorescence) Reaction Reaction DAQ->Reaction NO Nitric Oxide (NO) (Signaling Molecule) NO->Reaction O2 Oxygen (O₂) O2->Reaction DAATZ Anthra[1,2-d]triazole-6,11-dione (DAQ-TZ) (High Fluorescence) Detection Fluorescence Detection (e.g., Confocal Microscopy) DAATZ->Detection Emits Light Reaction->DAATZ Forms

Nitric Oxide Sensing Mechanism

References

Application Notes and Protocols: 1,2-Diaminoanthraquinone in Colorimetric Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-diaminoanthraquinone (DAQ) as a versatile building block for the development of colorimetric sensors. DAQ-based sensors offer a simple, rapid, and cost-effective approach for the visual detection of a variety of analytes, including metal ions, anions, and reactive nitrogen species.

Introduction

This compound is a commercially available and relatively inexpensive aromatic compound characterized by its unique electronic and spectroscopic properties. The presence of two adjacent amino groups on the anthraquinone (B42736) framework provides a reactive site for the straightforward synthesis of a diverse range of Schiff base derivatives and other conjugates. This structural feature allows for the rational design of chemosensors where the binding of a specific analyte induces a distinct color change, enabling naked-eye detection. The inherent chromophoric nature of the anthraquinone core serves as the signaling unit, while the appended receptor moieties provide selectivity for the target analyte.

Applications Overview

DAQ-based colorimetric sensors have demonstrated significant potential in various fields:

  • Environmental Monitoring: Detection of heavy metal ion contamination (e.g., Cu²⁺) in water sources.[1][2]

  • Biological and Clinical Research: Sensing of biologically relevant species such as nitric oxide (NO) and sulfide (B99878) anions (S²⁻).[1][3][4]

  • Industrial Process Monitoring: Quality control and detection of specific ions in various industrial applications.

Data Presentation: Quantitative Sensor Performance

The following table summarizes the performance characteristics of several reported this compound-based colorimetric sensors for easy comparison.

Sensor Name/StructureAnalyteSolvent SystemLimit of Detection (LOD)Color ChangeReference
2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L)Cu²⁺THF/Tris-HCl buffer (1:1)8.95 x 10⁻⁸ MPink to Blue[1]
2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L)S²⁻THF/Tris-HCl buffer (1:1)1.36 x 10⁻⁷ MBlue to Pink (restored)[1]
This compound (DAQ)Nitric Oxide (NO)Aqueous solution~5 µMColorless to Brownish[3][4]
Polymeric hydrogel films with DAQNitrite (B80452) (NO₂⁻)Solid-state10 µMVisual change[5]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling mechanisms and experimental procedures are provided below to facilitate a clear understanding of the sensor design and operation.

Signaling Pathway: Detection of Cu²⁺ and Sequential Detection of S²⁻

G cluster_sensor Sensor L cluster_analyte1 Analyte 1 cluster_complex Complex Formation cluster_analyte2 Analyte 2 Sensor_L Sensor L (Pink Solution) L_Cu_complex [L-Cu²⁺] Complex (Blue Solution) Sensor_L->L_Cu_complex Chelation Cu2_ion Cu²⁺ Ion Cu2_ion->L_Cu_complex L_Cu_complex->Sensor_L Displacement S2_ion S²⁻ Ion S2_ion->L_Cu_complex

Caption: Chelation of Cu²⁺ by Sensor L leads to a pink-to-blue color change. Subsequent addition of S²⁻ displaces Cu²⁺, restoring the original pink color.[1]

Experimental Workflow: Colorimetric Detection of Metal Ions

G start Start prep_sensor Prepare Sensor Solution start->prep_sensor prep_analyte Prepare Analyte Solutions (Different Concentrations) start->prep_analyte mix Mix Sensor and Analyte Solutions prep_sensor->mix prep_analyte->mix incubate Incubate at Room Temperature mix->incubate observe Observe Color Change incubate->observe measure Measure UV-Vis Absorbance incubate->measure analyze Analyze Data (e.g., Job's Plot, LOD calculation) observe->analyze measure->analyze end End analyze->end

Caption: General workflow for the colorimetric detection of metal ions using a this compound-based sensor.

Signaling Pathway: Detection of Nitric Oxide (NO)

G cluster_daq Sensor cluster_no Analyte cluster_product Reaction Product DAQ This compound (DAQ) (Colorless/Pale Yellow) Triazole Triazole Derivative (DAQ-TZ) (Brownish Solution/Fluorescent Aggregates) DAQ->Triazole Reaction NO Nitric Oxide (NO) + O₂ NO->Triazole

Caption: Reaction of this compound with nitric oxide in the presence of oxygen to form a colored and fluorescent triazole derivative.[4][6][7]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Colorimetric Sensor for Cu²⁺

This protocol describes the synthesis of 2-(1-amino-2-anthraquinonyliminomethyl)phenol (L), a Schiff base sensor for Cu²⁺, through a one-step condensation reaction.[1][2]

Materials:

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add salicylaldehyde (1.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Colorimetric Detection of Cu²⁺ Ions in Aqueous Solution

This protocol outlines the procedure for the colorimetric detection of Cu²⁺ ions using the synthesized Schiff base sensor (L).

Materials:

  • Synthesized sensor (L) stock solution (e.g., 1 mM in THF or DMF)

  • Tris-HCl buffer solution (pH 7.4)

  • Stock solution of Cu²⁺ (e.g., from CuSO₄·5H₂O) of a known concentration

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a working solution of the sensor (L) by diluting the stock solution in a suitable solvent mixture (e.g., 1:1 THF/Tris-HCl buffer) to a final concentration of approximately 10-50 µM.

  • Prepare a series of standard solutions of Cu²⁺ with varying concentrations by diluting the stock solution with deionized water.

  • In a set of cuvettes, add a fixed volume of the sensor working solution.

  • To each cuvette, add an increasing volume of the standard Cu²⁺ solutions.

  • Allow the solutions to stand for a few minutes at room temperature for the color to develop fully.

  • Visually observe the color change from pink to blue.

  • Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 300-800 nm).

  • Plot the absorbance at the new maximum wavelength against the concentration of Cu²⁺ to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Protocol 3: Preparation of a Solid-State Sensor for Nitrite and Nitric Oxide

This protocol describes the preparation of a DAQ-containing polymer film for the solid-state colorimetric detection of nitrite and nitric oxide.[5]

Materials:

  • This compound (DAQ)

  • Hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • Cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., ethanol)

  • Glass plates or other suitable substrate

  • UV lamp

Procedure:

  • Prepare a pre-polymerization solution by dissolving DAQ, HEMA, EGDMA, and the photoinitiator in ethanol. The exact ratios will depend on the desired film properties.

  • Stir the solution until all components are fully dissolved.

  • Cast the solution onto a glass plate or another suitable substrate.

  • Place the cast film under a UV lamp to initiate polymerization. The irradiation time will vary depending on the lamp intensity and the thickness of the film.

  • After polymerization, carefully peel the film from the substrate.

  • Wash the film extensively with ethanol and then water to remove any unreacted monomers and initiator.

  • Dry the polymer film.

  • The resulting film can be used as a solid-state sensor by exposing it to samples containing nitrite or nitric oxide and observing the color change.

Conclusion

This compound serves as an excellent and versatile platform for the design and synthesis of a wide array of colorimetric sensors. The straightforward synthesis, coupled with the distinct and often "naked-eye" detectable color changes upon analyte binding, makes these sensors highly attractive for a range of applications in research and development. The protocols and data presented herein provide a solid foundation for researchers to explore and adapt these sensing systems for their specific needs.

References

Application Notes: 1,2-Diaminoanthraquinone-Based Probe for Sequential Detection of Cu²⁺ and S²⁻ Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of a highly selective and sensitive probe derived from 1,2-diaminoanthraquinone for the sequential colorimetric and fluorometric detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions. The probe, 2-(1-amino-2-anthraquinonyliminomethyl)phenol (designated as L), demonstrates a distinct "turn-off" fluorescence response to Cu²⁺ followed by a "turn-on" response to S²⁻, making it a valuable tool for applications in environmental monitoring and biological imaging.[1]

Principle of Detection

The detection mechanism is based on the specific chelation of Cu²⁺ by the probe L, which leads to the quenching of its intrinsic fluorescence. This phenomenon is often referred to as a "turn-off" sensor. The subsequent introduction of S²⁻ ions displaces the Cu²⁺ from the L-Cu²⁺ complex due to the high affinity of copper for sulfide, forming a stable copper sulfide (CuS) precipitate. This displacement releases the free probe L, restoring its fluorescence in a "turn-on" response. This sequential detection allows for the individual monitoring of both ions in a sample.[1]

Key Features
  • High Selectivity: The probe exhibits excellent selectivity for Cu²⁺ and S²⁻ over a wide range of other common metal ions and anions.[1]

  • Dual-Channel Detection: The system allows for both colorimetric (visual) and fluorometric detection of the target ions.[1]

  • Low Detection Limits: The probe is capable of detecting Cu²⁺ and S²⁻ at nanomolar concentrations, making it suitable for trace analysis.[1]

  • Sequential Detection: The "on-off-on" fluorescence mechanism enables the sequential detection of both Cu²⁺ and S²⁻ in the same sample.[1]

  • Biocompatibility: The probe has been successfully applied for imaging Cu²⁺ and S²⁻ in living cells, indicating its potential for biological applications.[1]

Quantitative Data

The analytical performance of the this compound-based probe (L) for the detection of Cu²⁺ and S²⁻ is summarized in the table below.

ParameterCopper (Cu²⁺) DetectionSulfide (S²⁻) DetectionReference
Detection Limit 8.95 x 10⁻⁸ M1.36 x 10⁻⁷ M[1]
Response Mechanism Fluorescence QuenchingFluorescence Recovery[1]
Stoichiometry (L:Ion) 1:1-[1]
Solvent System THF/Tris-HCl buffer (1:1)THF/Tris-HCl buffer (1:1)[1]

Experimental Protocols

I. Preparation of the this compound-Based Probe (L)

Materials:

Procedure:

  • Dissolve this compound in methanol.

  • Add an equimolar amount of salicylaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for an appropriate time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to obtain the probe L (2-(1-amino-2-anthraquinonyliminomethyl)phenol).[1]

II. Protocol for Detection of Cu²⁺ Ions

Materials:

  • Stock solution of the probe L in THF.

  • Stock solution of Cu²⁺ (e.g., from CuCl₂ or CuSO₄) in deionized water.

  • Tris-HCl buffer solution.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the probe L in a 1:1 mixture of THF and Tris-HCl buffer.

  • Record the initial fluorescence spectrum of the probe solution. The fluorescence emission maximum is observed at 604 nm.[1]

  • Add aliquots of the Cu²⁺ stock solution to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the fluorescence spectrum. A gradual decrease in the fluorescence intensity at 604 nm will be observed with increasing Cu²⁺ concentration, indicating the formation of the L-Cu²⁺ complex.[1]

  • The concentration of Cu²⁺ can be quantified by the extent of fluorescence quenching.

III. Protocol for Sequential Detection of S²⁻ Ions

Materials:

  • L-Cu²⁺ complex solution (prepared as in Protocol II).

  • Stock solution of S²⁻ (e.g., from Na₂S) in deionized water.

  • Fluorometer.

Procedure:

  • To the L-Cu²⁺ complex solution exhibiting quenched fluorescence, add aliquots of the S²⁻ stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the fluorescence spectrum. A gradual increase in the fluorescence intensity at 604 nm will be observed with increasing S²⁻ concentration.[1] This is due to the displacement of Cu²⁺ from the complex by S²⁻, leading to the release of the fluorescent probe L.

  • The concentration of S²⁻ can be quantified by the degree of fluorescence recovery.

Visualizations

Sensing_Mechanism Probe Probe L (Fluorescent) This compound Derivative Complex L-Cu²⁺ Complex Non-fluorescent Probe->Complex Fluorescence Quenching ('Turn-off') Cu_ion Cu²⁺ Cu_ion->Complex Complex->Probe Fluorescence Recovery ('Turn-on') CuS CuS Precipitate Complex->CuS Displacement S_ion S²⁻ S_ion->CuS

Caption: Signaling pathway for the sequential detection of Cu²⁺ and S²⁻ ions.

Experimental_Workflow start Start prep_probe Prepare Probe L Solution (THF/Tris-HCl buffer) start->prep_probe measure_initial Measure Initial Fluorescence (Emission at 604 nm) prep_probe->measure_initial add_cu Add Cu²⁺ Sample measure_initial->add_cu measure_quench Measure Fluorescence Quenching (Quantifies Cu²⁺) add_cu->measure_quench add_s Add S²⁻ Sample measure_quench->add_s measure_recover Measure Fluorescence Recovery (Quantifies S²⁻) add_s->measure_recover end End measure_recover->end

Caption: Experimental workflow for the sequential detection of Cu²⁺ and S²⁻.

References

Experimental setup for imaging nitric oxide with 1,2-Diaminoanthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Imaging Nitric Oxide with 1,2-Diaminoanthraquinone

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, blood pressure regulation, and immune responses.[1] Its transient nature, with a half-life of only a few seconds, makes its direct detection and quantification in biological systems challenging.[1][2] this compound (DAQ) is a non-toxic and specific fluorescent probe used for the detection of nitric oxide in living cells and tissues.[3][4] Initially non-fluorescent, DAQ reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative (DAQ-TZ), enabling the visualization of NO production.[3][4][5]

Principle of Detection

The detection of nitric oxide by this compound is based on a chemical reaction that results in a significant increase in fluorescence intensity.[4] Aromatic ortho-diamine derivatives like DAQ react with NO in an oxygenated environment to form a stable and fluorescent triazole derivative.[3][4] This reaction has been confirmed to occur intracellularly, making DAQ a reliable probe for imaging NO within living cells.[3][6] The formation of the DAQ triazole derivative (DAA-TZ) allows for the spectral discrimination from the unreacted DAQ probe.[3]

Applications

This compound is a versatile tool for researchers, scientists, and drug development professionals for both qualitative and quantitative analysis of nitric oxide. Its applications include:

  • Cell Culture Imaging: DAQ can be used to visualize NO production in various cell lines, such as macrophages, to study inflammatory responses and other cellular signaling pathways.[3][6]

  • Tissue Imaging: The probe has been successfully used to image NO production in ex vivo tissue preparations, such as brain slices, to investigate its role in processes like long-term potentiation.[7][8]

  • Drug Discovery: DAQ can be employed to screen for compounds that modulate nitric oxide synthase (NOS) activity by measuring the changes in NO production.

Despite its utility, DAQ has some limitations, including poor solubility in water and most organic solvents, which can present challenges in its application.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in nitric oxide imaging.

ParameterValueReference
DAQ Excitation Maximum ~400 nm[9]
DAQ-TZ Absorption Maximum ~540 nm[10]
DAQ-TZ Emission Maximum >580 nm (red-fluorescent)[11]
Detection Limit for NO ~5 µM[9][10]
Typical Staining Concentration 10 µM[4]
Typical Incubation Time 45 minutes[4]

Experimental Protocols

1. Preparation of this compound (DAQ) Stock Solution

  • Reagents:

  • Procedure:

    • Prepare a 10 mM stock solution of DAQ by dissolving the appropriate amount of DAQ powder in high-quality DMSO.

    • Vortex the solution until the DAQ is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light.[10] For long-term storage (up to 6 months), -80°C is recommended.[10] For short-term storage (up to 1 month), -20°C is suitable.[10]

    • Before use, allow the stock solution to warm to room temperature. Avoid repeated freeze-thaw cycles.[12]

2. Staining Cells with DAQ for Nitric Oxide Imaging

  • Reagents:

    • DAQ stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS) or other appropriate cell culture medium

    • Cells of interest cultured on coverslips or in imaging dishes

    • (Optional) NO donor or NOS inducer (e.g., lipopolysaccharide and interferon-γ for macrophages)[3][6]

    • (Optional) NOS inhibitor (e.g., L-NAME)[7]

  • Procedure:

    • Culture cells to the desired confluency on a suitable imaging substrate.

    • Prepare a fresh working solution of DAQ by diluting the 10 mM stock solution in PBS or cell culture medium to a final concentration of 10 µM.[4] Note: The final concentration may need to be optimized for different cell types.

    • Wash the cells twice with warm PBS or medium to remove any residual serum.

    • Incubate the cells with the DAQ working solution at 37°C for 45 minutes in the dark.[4]

    • (Optional) To induce NO production, treat the cells with an NO donor or a combination of lipopolysaccharide (LPS) and interferon-γ (IFN-γ) according to established protocols.[3][6]

    • (Optional) To confirm the specificity of the signal, pre-incubate a control group of cells with an NOS inhibitor like L-NAME before adding the DAQ solution and inducer.[7]

    • After incubation, wash the cells three times with warm PBS or medium to remove the excess probe.

    • Mount the coverslips on a slide with a drop of mounting medium or add fresh medium to the imaging dish.

    • Proceed immediately to fluorescence microscopy.

3. Fluorescence Microscopy and Image Analysis

  • Instrumentation:

    • A fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 540 nm and emission >580 nm). Confocal microscopy is recommended for better spatial resolution.[3][6]

  • Procedure:

    • Place the prepared slide or dish on the microscope stage.

    • Use a low magnification to locate the cells of interest.

    • Switch to a higher magnification for detailed imaging.

    • Acquire fluorescence images using the appropriate filter set for the DAQ-TZ product.

    • For quantitative analysis, measure the fluorescence intensity of the cells using image analysis software (e.g., ImageJ). Ensure that imaging parameters (e.g., exposure time, gain) are kept consistent across all samples.

    • The fluorescence intensity is proportional to the amount of nitric oxide produced.

Visualizations

cluster_0 Cellular Environment NO Nitric Oxide (NO) DAQ This compound (Non-fluorescent) O2 Oxygen (O2) DAQTZ DAQ-Triazole (DAA-TZ) (Fluorescent) DAQ->DAQTZ Reaction

Caption: Reaction of this compound with Nitric Oxide.

prep_cells Prepare Cells incubate Incubate Cells with DAQ prep_cells->incubate prep_daq Prepare DAQ Working Solution prep_daq->incubate induce_no Induce NO Production (Optional) incubate->induce_no wash Wash Cells induce_no->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: Experimental workflow for NO imaging with DAQ.

cluster_pathway Nitric Oxide Signaling cluster_detection DAQ Detection L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS + O2 NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC DAQ_probe DAQ Probe NO->DAQ_probe cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects PKG->Physiological_Effects Fluorescence Fluorescence DAQ_probe->Fluorescence + O2

Caption: Nitric oxide signaling and detection by DAQ.

References

Application Notes and Protocols for Nitric Oxide Detection in Macrophage Cells using 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (DAQ) is a valuable fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes, including the inflammatory response mediated by macrophages. These application notes provide a detailed protocol for the use of DAQ to visualize and quantify NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Principle of the Method

This compound is a non-fluorescent molecule that selectively reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative (DAQ-TZ).[1][2] This reaction allows for the specific detection of NO production within living cells. The resulting fluorescence can be visualized and quantified using fluorescence microscopy.

Note on Staining Application: It is important to note that this compound is a specific probe for the detection of nitric oxide.[1][2] It is not a general stain for macrophage cells, nor is it a suitable probe for the visualization of acidic organelles or the process of autophagy. For staining acidic organelles, probes such as LysoTracker™ are recommended. For monitoring autophagy, assays involving LC3 protein visualization or specific autophagy-detecting dyes are appropriate.

Quantitative Data Summary

The following table summarizes representative data obtained from experiments measuring nitric oxide production in RAW 264.7 macrophages using this compound. Stimulation with LPS and IFN-γ leads to a significant increase in intracellular NO, which is reflected in the increased fluorescence intensity of the DAQ-TZ product.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Increase vs. Control
Untreated Control15.22.11.0
LPS (1 µg/mL)45.85.33.0
IFN-γ (100 U/mL)30.13.52.0
LPS (1 µg/mL) + IFN-γ (100 U/mL)121.614.28.0

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (DAQ)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant Murine Interferon-gamma (IFN-γ)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well, black, clear-bottom imaging plates or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488 nm/~580 nm)

Protocol: Detection of Nitric Oxide in RAW 264.7 Macrophages

This protocol details the steps for cell culture, stimulation to induce nitric oxide production, staining with this compound, and subsequent imaging.

1. Cell Culture and Seeding a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed the cells into 96-well black, clear-bottom imaging plates or glass-bottom dishes at a density of 5 x 10^4 cells/well. c. Allow the cells to adhere and grow for 24 hours.

2. Stimulation of Nitric Oxide Production a. Prepare stimulation media containing LPS and/or IFN-γ in fresh culture medium. A common working concentration for LPS is 1 µg/mL and for IFN-γ is 100 U/mL. b. Carefully remove the old medium from the cells and replace it with the stimulation media. Include an untreated control group with fresh medium only. c. Incubate the cells for 12-24 hours at 37°C and 5% CO2 to allow for the induction of inducible nitric oxide synthase (iNOS) and subsequent NO production.

3. Preparation of DAQ Staining Solution a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of staining, dilute the DAQ stock solution in pre-warmed PBS or serum-free DMEM to a final working concentration of 10 µM.

4. Staining of Macrophage Cells a. After the stimulation period, gently wash the cells twice with warm PBS to remove any residual stimulants. b. Add the 10 µM DAQ staining solution to each well. c. Incubate the cells for 60 minutes at 37°C, protected from light.

5. Imaging a. After incubation with the DAQ staining solution, gently wash the cells twice with warm PBS. b. Add fresh PBS or imaging buffer to the wells. c. Image the cells immediately using a fluorescence microscope. d. For the detection of the DAQ-NO reaction product (DAQ-TZ), use an excitation wavelength of approximately 488 nm and collect the emission at approximately 580-582 nm. e. Acquire images from multiple fields for each condition for quantitative analysis.

6. Image Analysis (Optional) a. To quantify the fluorescence intensity, use image analysis software (e.g., ImageJ/Fiji). b. Measure the mean fluorescence intensity of individual cells or the average intensity per field of view. c. Calculate the average fluorescence intensity for each treatment group and normalize to the untreated control.

Visualizations

Signaling Pathway for Induced Nitric Oxide Production

G LPS and IFN-γ Signaling Pathway for iNOS Induction LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene STAT1 STAT1 JAK->STAT1 STAT1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_Arginine L-Arginine L_Arginine->iNOS_protein

Caption: LPS and IFN-γ signaling pathways leading to iNOS induction.

Experimental Workflow

G Experimental Workflow for NO Detection start Start seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 stimulate Stimulate with LPS (1 µg/mL) and/or IFN-γ (100 U/mL) incubate1->stimulate incubate2 Incubate for 12-24h stimulate->incubate2 wash1 Wash with PBS incubate2->wash1 stain Stain with 10 µM DAQ wash1->stain incubate3 Incubate for 60 min stain->incubate3 wash2 Wash with PBS incubate3->wash2 image Fluorescence Microscopy (Ex: 488 nm, Em: 580 nm) wash2->image analyze Image Analysis (Quantify Fluorescence) image->analyze end End analyze->end

Caption: Step-by-step workflow for nitric oxide detection.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2-diaryl-diaminoanthraquinones via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis of a dihalogenated 1,2-diaminoanthraquinone precursor is also outlined, a necessary step for the subsequent double Suzuki-Miyaura coupling. The protocols are based on established methodologies for similar anthraquinone (B42736) and dihalo-diaminoaromatic systems, providing a robust starting point for experimental work.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2]

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of aryl groups at the 1 and 2 positions can significantly modulate their biological activity and photophysical properties. This document details a proposed synthetic route and experimental protocols for the diarylation of this compound using the Suzuki-Miyaura coupling. The strategy involves the initial dihalogenation of the this compound core, followed by a double Suzuki-Miyaura reaction with arylboronic acids.

Proposed Synthetic Pathway

The proposed pathway involves a two-step process:

  • Dihalogenation: Synthesis of a dihalo-1,2-diaminoanthraquinone.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed double cross-coupling of the dihalo-1,2-diaminoanthraquinone with an arylboronic acid.

G cluster_0 Step 1: Dihalogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Dihalo-1,2-diaminoanthraquinone A->B Halogenating Agent (e.g., Br₂, Acetic Acid) C Dihalo-1,2-diaminoanthraquinone E 1,2-Diaryl-diaminoanthraquinone C->E Pd Catalyst, Base, Solvent D Arylboronic Acid D->E Pd Catalyst, Base, Solvent

Caption: Proposed two-step synthetic pathway.

Experimental Protocols

Part 1: Synthesis of 3,4-Dibromo-1,2-diaminoanthraquinone (Hypothetical Protocol)

This protocol is based on the bromination of 1,5-diaminoanthraquinone (B86024) and is a proposed method for the synthesis of the necessary precursor.[3]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bicarbonate Solution (30%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (2.5 eq) in glacial acetic acid to the stirring solution.

  • Allow the reaction mixture to stir at room temperature for 6 hours.

  • Filter the reaction mixture through a Büchner funnel.

  • Wash the collected solid sequentially with deionized water, 30% sodium bicarbonate solution, and again with deionized water.

  • Dry the resulting solid under vacuum to yield the crude 3,4-dibromo-1,2-diaminoanthraquinone.

  • The crude product can be used in the next step without further purification.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the double Suzuki-Miyaura coupling of a dihalo-1,2-diaminoanthraquinone with an arylboronic acid. The conditions are adapted from successful couplings of other dihalo-aromatic compounds.[4]

Materials:

  • 3,4-Dibromo-1,2-diaminoanthraquinone (or other dihalo- derivative)

  • Arylboronic acid (2.2 - 2.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 4.0 eq)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Deionized Water (if using a biphasic system)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Procedure:

  • To a Schlenk flask, add the dihalo-1,2-diaminoanthraquinone (1.0 eq), arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., Toluene). If a biphasic system is used, add degassed water.

  • Bubble the inert gas through the mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-diaryl-diaminoanthraquinone.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition Ar-X Ar-X (Dihalo-diaminoanthraquinone) Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation Ar'B(OH)₂ Ar'B(OH)₂ (Arylboronic Acid) Transmetalation Transmetalation Ar'B(OH)₂->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Diaryl-diaminoanthraquinone) Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive\nElimination Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Data Presentation

The following tables present representative data for the Suzuki-Miyaura coupling of dihalo-aromatic compounds, which can be used as a starting point for the optimization of the reaction with dihalo-1,2-diaminoanthraquinone.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Toluene/H₂OK₂CO₃901885
2Pd(OAc)₂ (2)PPh₃ (4)DioxaneCs₂CO₃1001292
3PdCl₂(dppf) (3)-DMFK₃PO₄1102488
4Pd₂(dba)₃ (1.5)SPhos (3)TolueneK₃PO₄1001695

Table 2: Effect of Base and Solvent on Yield

EntryCatalystSolventBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Toluene/H₂OK₂CO₃901885
2Pd(PPh₃)₄DioxaneK₂CO₃901882
3Pd(PPh₃)₄Toluene/H₂OCs₂CO₃901291
4Pd(PPh₃)₄Toluene/H₂OK₃PO₄901689
5Pd(PPh₃)₄DMFK₂CO₃1002078

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants: Dihalo-anthraquinone, Arylboronic acid, Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Add Catalyst D->E F Heat and Stir (80-110 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temp. G->H I Dilute with Organic Solvent & Water H->I J Separatory Funnel Extraction I->J K Dry Organic Layer J->K L Concentrate K->L M Column Chromatography L->M N Characterization (NMR, MS) M->N

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • Organic solvents are flammable. Avoid open flames and use proper grounding.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of 1,2-diaryl-diaminoanthraquinones via a palladium-catalyzed Suzuki-Miyaura coupling. While the synthesis of the dihalo-1,2-diaminoanthraquinone precursor is based on a hypothetical adaptation of a known procedure, the subsequent Suzuki-Miyaura coupling protocol is grounded in well-established methodologies for similar aromatic systems. These notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the exploration of novel anthraquinone derivatives with potentially enhanced biological and material properties. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of anthraquinone (B42736) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of anthraquinone derivatives, focusing on two primary synthetic routes: Friedel-Crafts acylation and Diels-Alder reaction.

Friedel-Crafts Acylation Route

Q1: I am observing a low yield of the desired 2-benzoylbenzoic acid intermediate. What are the potential causes and solutions?

Low yields in the initial Friedel-Crafts acylation can arise from several factors. Below is a systematic guide to troubleshooting this step.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is crucial.[1]

    • Solution: Use a fresh, anhydrous batch of the Lewis acid. Ensure it is stored in a desiccator to prevent deactivation by moisture.

  • Suboptimal Reaction Temperature: Temperature control is critical for this reaction.

    • Solution: Friedel-Crafts acylations are often exothermic.[2] Initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[4]

  • Incorrect Stoichiometry: An insufficient amount of the catalyst can lead to incomplete reaction.

    • Solution: Typically, a stoichiometric amount (or a slight excess) of the Lewis acid is required as it complexes with both the reactant and the product.[4] A common ratio is 2.2 equivalents of AlCl₃ per equivalent of phthalic anhydride (B1165640).[3]

  • Poorly Chosen Solvent: The solvent plays a critical role in reactant solubility and reaction stability.

    • Solution: Use a dry, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane.[3] The solvent should not compete with the aromatic substrate in the reaction.[4]

Q2: My cyclization step to form the anthraquinone core is inefficient. How can I improve the yield?

The intramolecular cyclization of the 2-benzoylbenzoic acid intermediate is a critical step that can be influenced by the acid catalyst and reaction conditions.

  • Weak Cyclization Catalyst: Concentrated sulfuric acid is commonly used, but stronger acids can be more effective.

    • Solution: Consider using trifluoromethanesulfonic acid (triflic acid), which has been shown to give excellent yields in the cyclization step.[3]

  • Inadequate Temperature or Reaction Time: The reaction may not go to completion under suboptimal conditions.

    • Solution: Heat the reaction mixture, typically between 80-150 °C, and monitor its progress by TLC to determine the ideal reaction time.[3][5]

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomeric products is a common challenge, especially with substituted benzene (B151609) derivatives.[2]

  • Steric and Electronic Effects: The directing effects of substituents on the aromatic ring and steric hindrance influence the position of acylation.[4]

    • Solution:

      • Catalyst Choice: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) as they can influence regioselectivity.[2]

      • Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetically controlled product, improving selectivity.[2]

      • Steric Hindrance: Utilize bulky substituents on the aromatic ring to direct the substitution to less hindered positions.[4]

Diels-Alder Reaction Route

Q1: My Diels-Alder reaction is resulting in a low yield of the desired anthraquinone derivative. What are the common pitfalls?

Low yields in the Diels-Alder synthesis of anthraquinones can often be traced back to issues with the diene, dienophile, or the subsequent oxidation step.[6]

  • Poor Diene Reactivity: Simple, unactivated dienes may react slowly.[6]

    • Solution: Employ a more reactive diene containing electron-donating groups. The use of a Lewis acid catalyst can also facilitate the reaction.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution: While some Diels-Alder reactions proceed at room temperature, others require heating.[6] Monitor the reaction progress using TLC to find the optimal balance and prevent product decomposition.[6]

  • Incomplete Aromatization: The initial Diels-Alder adduct must be oxidized to form the final anthraquinone product.[6]

    • Solution: Ensure the oxidation step is efficient. Common methods include air oxidation or the use of a mild chemical oxidant. The choice of solvent and temperature for this step is also important.[6]

  • Side Reactions: Polymerization of the diene or decomposition of the quinone can occur, especially at higher temperatures.[6]

    • Solution: Use the lowest effective temperature and consider adding a polymerization inhibitor if the diene is prone to polymerization.[6]

General Purification Challenges

Q1: I am having difficulty purifying my crude anthraquinone product by recrystallization.

  • Incorrect Recrystallization Solvent: The choice of solvent is critical for effective purification.

    • Solution: The ideal solvent should dissolve the anthraquinone derivative well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol (B145695), toluene, and acetic acid. Experiment with different solvents or solvent mixtures to find the optimal system.

  • Presence of Impurities Inhibiting Crystallization: Highly impure crude products can be challenging to crystallize directly.

    • Solution: A preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves impurities, may be necessary before recrystallization.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[1]

Q2: My final product is a different color than the expected yellow.

  • Presence of Residual Starting Materials or Intermediates: Unreacted starting materials or intermediates can impart color to the final product.

    • Solution: These can often be removed by recrystallization or column chromatography. For instance, in the Friedel-Crafts route, unreacted phthalic anhydride or the intermediate o-benzoylbenzoic acid may be present.

  • Formation of Colored Byproducts: Side reactions can generate colored impurities.

    • Solution: Purification by column chromatography is often effective in removing these byproducts. In the oxidation of anthracene, over-oxidation can lead to colored degradation products.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key synthetic steps to facilitate the optimization of reaction conditions.

Table 1: Effect of Catalyst and Solvent on Friedel-Crafts Acylation

EntryAromatic SubstrateLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1TolueneAlCl₃WaterRoom Temp192
2BenzeneAlCl₃Dichloromethane420.548-63 (crude)
3AnisoleAlumWaterRoom Temp1.585
4ChlorobenzeneAlumWaterRoom Temp270
5TolueneAlumDichloromethaneRoom Temp640
6TolueneAlumAcetonitrileRoom Temp635

Data compiled from multiple sources.[7][8]

Table 2: Effect of Reaction Conditions on Diels-Alder Reaction

EntryDieneDienophileSolventTemperature (°C)Time (h)Yield (%)
11,3-Butadiene1,4-Naphthoquinone (B94277)Toluene100285-95
22,3-Dimethyl-1,3-butadiene1,4-Naphthoquinoneo-Dichlorobenzene (Microwave)1800.3>90
3Cyclohexadiene1,4-BenzoquinoneWaterRoom Temp4871
4Cyclohexadiene1,4-BenzoquinoneDichloromethaneRoom Temp4835

Data compiled from multiple sources.[3][6][9]

Table 3: Effectiveness of Various Purification Methods

Purification MethodStarting Material/PurityKey Reagents/SolventsFinal Purity (%)Yield (%)
RecrystallizationCrude AnthraquinoneEthanol or Toluene>9880-90
Column ChromatographyCrude AnthraquinoneSilica (B1680970) gel, Hexane/Ethyl Acetate>9970-85
High-Vacuum SublimationTechnical Grade (~94%)None (Physical Process)≥ 99≥ 97
Solvent Treatment & SublimationCrude Anthraquinone (74.4%)Furfural, then Sublimation99.6 - 99.985 - 90

Data compiled from multiple sources.[1]

Experimental Protocols

Method 1: Two-Step Friedel-Crafts Acylation and Cyclization

This method is a classic and versatile approach for synthesizing the anthraquinone core.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of the substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).[3]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[3]

  • Purify the resulting 2-benzoylbenzoic acid derivative by recrystallization or column chromatography.[3]

Step 2: Intramolecular Cyclization

  • Add the 2-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to trifluoromethanesulfonic acid (10 eq.) at room temperature.[3]

  • Heat the mixture to 80-90 °C and stir for 1-2 hours.[3]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice. The resulting precipitate is the anthraquinone product.[3]

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.[3]

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[3]

Method 2: Microwave-Assisted Diels-Alder Reaction

This method offers a rapid and efficient route to anthraquinone analogues.

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.0 eq.), the corresponding diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.5 eq.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).[3]

  • Add a high-boiling point solvent such as o-dichlorobenzene (3-5 mL).[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 180 °C for 15-20 minutes. The reaction is typically carried out under air, which serves as the oxidant for the aromatization step.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anthraquinone analogue.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Anthraquinone derivatives have been shown to modulate various cellular signaling pathways, making them promising candidates for drug development.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds AQ Anthraquinone Derivative AQ->HGF Inhibits Binding p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival

Caption: Inhibition of the HGF/c-Met signaling pathway by anthraquinone derivatives.

G AQ Anthraquinone Derivative ROS Reactive Oxygen Species (ROS) AQ->ROS Induces JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS/JNK-mediated apoptosis induced by anthraquinone derivatives.

Experimental Workflows

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization Reactants Substituted Benzene + Phthalic Anhydride + AlCl3 in Solvent Reaction1 Stir at 0°C to RT (4-6 hours) Reactants->Reaction1 Workup1 Quench with HCl/ice Extract with DCM Reaction1->Workup1 Intermediate Crude 2-Benzoylbenzoic Acid Derivative Workup1->Intermediate Purification1 Recrystallization or Column Chromatography Intermediate->Purification1 Pure_Intermediate Pure 2-Benzoylbenzoic Acid Derivative Purification1->Pure_Intermediate Reaction2 Add Triflic Acid Heat to 80-90°C (1-2 hours) Pure_Intermediate->Reaction2 Workup2 Pour onto ice Filter solid Reaction2->Workup2 Crude_Product Crude Anthraquinone Derivative Workup2->Crude_Product Purification2 Recrystallization Crude_Product->Purification2 Final_Product Pure Anthraquinone Derivative Purification2->Final_Product

Caption: Workflow for Two-Step Friedel-Crafts Acylation and Cyclization.

G Reactants 1,4-Naphthoquinone + Diene + Catalyst in Solvent Microwave Microwave Irradiation (180°C, 15-20 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Dilute with DCM Wash with NaHCO3 Cooling->Workup Drying Dry over Na2SO4 Concentrate Workup->Drying Purification Flash Column Chromatography Drying->Purification Final_Product Pure Anthraquinone Analogue Purification->Final_Product

Caption: Workflow for Microwave-Assisted Diels-Alder Reaction.

References

Preventing aggregation of 1,2-Diaminoanthraquinone in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 1,2-Diaminoanthraquinone (1,2-DAA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,2-DAA) and what are its common applications?

This compound (1,2-DAA) is a blue, solid organic compound.[1] It is frequently used as a fluorescent probe for the detection of nitric oxide (NO) in live cells and animals.[2][3][4] The reaction between 1,2-DAA and NO in the presence of oxygen forms a fluorescent triazole product, which allows for the imaging of NO production.[3] It also serves as a building block for the synthesis of more complex molecules, including imidazoanthraquinone derivatives and polymer materials for sensor applications.

Q2: Why does my 1,2-DAA aggregate in aqueous solutions?

Like many planar aromatic compounds, 1,2-DAA has limited solubility in water and is prone to aggregation.[5][6] This phenomenon is primarily driven by two factors:

  • Hydrophobic Effect: The tendency of nonpolar molecules to associate in an aqueous environment to minimize their contact with water.[7][8]

  • π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent 1,2-DAA molecules.[5][9]

Aggregation can lead to the formation of larger particles, which may precipitate out of solution, interfere with analytical measurements, and reduce the effective concentration of the monomeric, active compound.[10]

Q3: How can I detect if my 1,2-DAA is aggregating?

Several analytical techniques can be used to detect and characterize the aggregation of 1,2-DAA in solution:

  • Visual Inspection: The most straightforward method is to check for any visible precipitation or turbidity in the solution.

  • UV-Vis Spectroscopy: Aggregation can cause changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the shape of the absorption band.[5][10]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. An increase in the average particle size can indicate the formation of aggregates.[5]

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum can also be indicative of aggregation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to measure the diffusion coefficients of molecules, which are related to their size. Slower diffusion suggests the presence of larger aggregates.[5][7]

Troubleshooting Guide: Preventing 1,2-DAA Aggregation

If you are experiencing aggregation of 1,2-DAA in your experiments, consider the following troubleshooting steps.

Issue: Precipitate or cloudiness observed in the 1,2-DAA solution.
Potential Cause Suggested Solution
Concentration is too high The concentration of 1,2-DAA may be exceeding its solubility limit in the aqueous buffer. Try preparing a more dilute solution.
pH of the solution The pH of the aqueous solution can influence the charge state of the amino groups on the 1,2-DAA molecule. Adjusting the pH may increase electrostatic repulsion between molecules, thereby reducing aggregation.[5]
Inadequate mixing or dissolution Ensure that the 1,2-DAA is fully dissolved. Sonication or gentle heating may aid in the initial dissolution process.
Issue: Inconsistent or non-reproducible experimental results.
Potential Cause Suggested Solution
Time-dependent aggregation 1,2-DAA may be aggregating over time after the solution is prepared. Use freshly prepared solutions for your experiments whenever possible.
Presence of aggregates affecting reactivity Aggregation can reduce the effective concentration of monomeric 1,2-DAA available for reaction. Consider using anti-aggregation agents to maintain the compound in its monomeric state.

Strategies to Prevent Aggregation

Several excipients can be added to your aqueous solution to prevent the aggregation of 1,2-DAA.

Use of Surfactants

Surfactants can prevent aggregation by forming micelles that encapsulate the hydrophobic 1,2-DAA molecules or by adsorbing to interfaces and preventing surface-induced aggregation.[11]

Surfactant Type Examples Typical Concentration Range
Non-ionic Polysorbate 20, Polysorbate 80, Poloxamer 1880.01 - 5 g/L[12]
Ionic Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB)Varies, typically used above the critical micelle concentration (CMC)
Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with 1,2-DAA, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and preventing self-aggregation.[5][13]

Cyclodextrin Typical Concentration Range
β-Cyclodextrin (β-CD) Varies, dependent on the binding affinity
Hydroxypropyl-β-CD (HP-β-CD) 0.35% and higher

Experimental Protocols

Protocol 1: Preparation of a Stabilized 1,2-DAA Solution using Polysorbate 80

  • Prepare a stock solution of Polysorbate 80: Dissolve Polysorbate 80 in your desired aqueous buffer to a final concentration of 1 g/L.

  • Prepare a stock solution of 1,2-DAA: Dissolve 1,2-DAA in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[1][4]

  • Prepare the final solution: While vortexing the Polysorbate 80 solution, slowly add the 1,2-DAA stock solution to reach the desired final concentration.

  • Equilibrate: Allow the solution to stir for at least 30 minutes at room temperature to ensure proper mixing and stabilization.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates or larger aggregates.

Protocol 2: Preparation of a Stabilized 1,2-DAA Solution using HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-Cyclodextrin: Dissolve HP-β-Cyclodextrin in your desired aqueous buffer to a final concentration of 5% (w/v).

  • Prepare a stock solution of 1,2-DAA: As in the previous protocol, dissolve 1,2-DAA in a minimal amount of DMSO to create a concentrated stock solution.

  • Prepare the final solution: Add the 1,2-DAA stock solution to the HP-β-Cyclodextrin solution and stir vigorously.

  • Equilibrate: Allow the solution to stir for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.

  • Filter: Pass the solution through a 0.22 µm syringe filter.

Visualizations

Aggregation_Troubleshooting start Start: 1,2-DAA Aggregation Suspected observe Visual Observation: Precipitate or Turbidity? start->observe precipitate Issue: Precipitation observe->precipitate Yes no_precipitate No Visible Precipitate observe->no_precipitate No check_conc Check Concentration: Is it too high? precipitate->check_conc inconsistent_results Inconsistent Experimental Results? no_precipitate->inconsistent_results results_ok Results are Consistent inconsistent_results->results_ok No use_fresh Use Freshly Prepared Solution inconsistent_results->use_fresh Yes lower_conc Action: Lower Concentration check_conc->lower_conc Yes check_ph Check pH: Adjust to increase charge? check_conc->check_ph No adjust_ph Action: Adjust pH check_ph->adjust_ph Yes add_excipient Add Anti-Aggregation Agent: Surfactant or Cyclodextrin check_ph->add_excipient No use_fresh->add_excipient

Caption: Troubleshooting workflow for 1,2-DAA aggregation.

Anti_Aggregation_Mechanisms cluster_aggregation Aggregation cluster_surfactant Surfactant Stabilization cluster_cyclodextrin Cyclodextrin Stabilization DAA1 1,2-DAA Aggregate Aggregate DAA1->Aggregate DAA2 1,2-DAA DAA2->Aggregate DAA3 1,2-DAA Micelle Micelle DAA3->Micelle Encapsulation DAA4 1,2-DAA Cyclodextrin Cyclodextrin DAA4->Cyclodextrin Inclusion Complex

References

Improving the yield of Sonogashira coupling reactions with 1,2-Diaminoanthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Sonogashira coupling reaction with 1,2-Diaminoanthraquinone. The unique structure of this substrate, featuring adjacent amino groups, presents specific challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

Low yields and side reactions are common hurdles when performing Sonogashira coupling with this compound. The primary challenge arises from the potential of the vicinal diamino functionality to act as a bidentate ligand, leading to chelation and deactivation of the palladium catalyst. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion Catalyst Inhibition/Deactivation: The adjacent amino groups on the anthraquinone (B42736) core can chelate the palladium catalyst, forming a stable, inactive complex.Ligand Modification: Employ bulky, electron-rich monodentate phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIMes). These ligands can sterically hinder the formation of the inactive bidentate complex. • Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary to compensate for catalyst deactivation. • Protecting Groups: Consider protecting the amino groups as amides (e.g., acetamides) or carbamates (e.g., Boc) to prevent chelation. This adds extra steps for protection and deprotection.
Low Reactivity of Aryl Halide: If using an aryl chloride or bromide derivative of this compound, the inherent lower reactivity compared to aryl iodides can result in poor conversion.Use a More Reactive Halide: If possible, synthesize the iodo-substituted this compound. The reactivity order is I > Br > Cl. • Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for less reactive halides. Monitor for potential decomposition of starting materials or products.
Significant Glaser Homocoupling Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a reaction catalyzed by the copper(I) co-catalyst.Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). • Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout.
High Copper(I) Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway.Reduce Copper(I) Loading: Use a minimal amount of the copper co-catalyst (e.g., 1-2 mol%). • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.
Formation of Side Products/Decomposition High Reaction Temperature: Elevated temperatures can lead to the decomposition of sensitive starting materials or products, or promote unwanted side reactions.Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and stability. • Use a More Active Catalyst System: A more efficient catalyst may allow the reaction to proceed at a lower temperature.
Base-Induced Side Reactions: The choice and amount of base can influence the formation of byproducts.Screen Different Bases: Evaluate both organic (e.g., triethylamine (B128534), diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). For substrates with acidic protons, inorganic bases can sometimes be more effective.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling with this compound so challenging?

The primary difficulty stems from the two adjacent amino groups on the anthraquinone ring. These groups can act as a bidentate ligand, strongly binding to the palladium catalyst. This chelation effect can form a stable, catalytically inactive complex, effectively "poisoning" the catalyst and halting the reaction.

Q2: What is the most critical parameter to optimize for this reaction?

The choice of ligand for the palladium catalyst is paramount. Standard phosphine ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective due to their smaller size, which does not prevent the chelation of the diamino group. The use of bulky, electron-rich monodentate phosphine ligands or N-heterocyclic carbene (NHC) ligands is the most critical adjustment to mitigate catalyst deactivation.

Q3: Should I use a copper co-catalyst?

The use of a copper(I) co-catalyst can increase the rate of the Sonogashira reaction. However, it also promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen. If homocoupling is a significant issue, a copper-free protocol is recommended. Copper-free reactions often require more active palladium catalysts and potentially higher reaction temperatures.

Q4: What are the best solvents and bases for this reaction?

Polar aprotic solvents like DMF, DMSO, or NMP are often effective for Sonogashira couplings, particularly with less reactive aryl halides. The choice of base is also crucial. Amine bases like triethylamine or diisopropylethylamine are common, but for challenging substrates, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more effective in driving the reaction to completion.

Q5: Is it necessary to protect the amino groups?

Protecting the amino groups as amides or carbamates can be a very effective strategy to prevent catalyst chelation. This involves additional synthetic steps for protection and subsequent deprotection, which adds to the overall synthesis time and may reduce the overall yield. However, if other optimization strategies fail, this approach is a reliable way to achieve the desired coupling.

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling of a Halogenated this compound (Hypothetical)

This protocol is a starting point and may require further optimization for specific substrates and alkynes.

Reagents:

  • Halogenated this compound (1.0 eq.)

  • Terminal Alkyne (1.2-1.5 eq.)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • CuI (2 mol%) - Optional, for copper-catalyzed protocol

  • Cs₂CO₃ (2.0 eq.)

  • Anhydrous, degassed DMF (0.1 M solution)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the halogenated this compound, Pd(OAc)₂, XPhos, Cs₂CO₃, and CuI (if used).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate R¹-X transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R² cu_catalyst->cu_acetylide alkyne H-C≡C-R² alkyne->cu_acetylide cu_acetylide->transmetalation base Base base->alkyne Deprotonation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Is Catalyst Inhibition Suspected? start->check_catalyst change_ligand Use Bulky Ligand (XPhos, NHC) check_catalyst->change_ligand Yes check_halide Is Aryl Halide Reactive? check_catalyst->check_halide No increase_loading Increase Catalyst Loading change_ligand->increase_loading change_ligand->check_halide protect_amines Protect Amino Groups increase_loading->protect_amines increase_loading->check_halide protect_amines->check_halide use_iodide Synthesize and Use Aryl Iodide check_halide->use_iodide No increase_temp Increase Reaction Temperature check_halide->increase_temp Yes check_homocoupling Significant Homocoupling? use_iodide->check_homocoupling increase_temp->check_homocoupling degas Improve Degassing and Inert Atmosphere check_homocoupling->degas Yes success Improved Yield check_homocoupling->success No copper_free Switch to Copper-Free Protocol degas->copper_free degas->success copper_free->success

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Ligand_Selection substrate This compound (Chelating Substrate) catalyst Palladium Catalyst substrate->catalyst standard_ligand Standard Ligand (e.g., PPh₃) catalyst->standard_ligand Forms bulky_ligand Bulky/NHC Ligand (e.g., XPhos, IPr) catalyst->bulky_ligand Forms inactive_complex Inactive Chelated Complex (Low Yield) standard_ligand->inactive_complex Leads to active_complex Active Catalytic Complex (Improved Yield) bulky_ligand->active_complex Leads to

Caption: Logic for ligand selection with chelating substrates.

Best practices for storing and handling 1,2-Diaminoanthraquinone solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the storage and handling of 1,2-Diaminoanthraquinone (DAQ) solutions. It is intended for researchers, scientists, and drug development professionals utilizing DAQ in their experiments.

Quick Navigation:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing this compound stock solutions due to its high dissolving capacity for DAQ.[1] For experiments involving aqueous buffers, the final concentration of DMSO should be kept low (typically <1% v/v) to avoid solvent effects on biological systems.

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The solution should be protected from light and stored under an inert atmosphere, such as nitrogen, to prevent degradation.[2]

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: It is best practice to minimize the number of freeze-thaw cycles.[3][4] We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated temperature changes that can lead to degradation and precipitation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound and its solutions are sensitive to light, especially UV light.[5] Exposure to light can cause photodegradation, leading to a loss of fluorescence and the formation of interfering byproducts. Always store DAQ solutions in amber vials or tubes wrapped in foil and minimize light exposure during handling.[6]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: When handling this compound in its solid form or as a solution, it is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. If working with the powder, a dust mask is also recommended.[7]

Troubleshooting Guide

dot

TroubleshootingWorkflow cluster_precipitate Troubleshooting Precipitate cluster_color_change Troubleshooting Color Change cluster_no_signal Troubleshooting Low/No Signal start Problem Encountered with DAQ Solution issue_precipitate Precipitate in Solution start->issue_precipitate issue_color_change Solution Changed Color (e.g., to brown) start->issue_color_change issue_no_signal Low or No Fluorescence Signal start->issue_no_signal precipitate_cause1 Poor Solubility in Aqueous Buffer issue_precipitate->precipitate_cause1 precipitate_cause2 Freeze-Thaw Cycles issue_precipitate->precipitate_cause2 color_cause1 Degradation (Light/Air Exposure) issue_color_change->color_cause1 signal_cause1 Incorrect Filter/Wavelength Settings issue_no_signal->signal_cause1 signal_cause2 Probe Degradation issue_no_signal->signal_cause2 signal_cause3 Insufficient Probe Concentration issue_no_signal->signal_cause3 precipitate_solution1 Action: Gently warm the solution. Ensure final DMSO concentration is sufficient. Use a lower final concentration of DAQ. precipitate_cause1->precipitate_solution1 precipitate_solution2 Action: Prepare fresh aliquots. Avoid repeated freeze-thawing. precipitate_cause2->precipitate_solution2 color_solution1 Action: Discard solution. Prepare fresh solution from powder. Ensure proper light-protected and inert storage. color_cause1->color_solution1 signal_solution1 Action: Verify excitation/emission wavelengths for DAQ. (Ex ~450-495 nm, Em ~570-590 nm) signal_cause1->signal_solution1 signal_solution2 Action: Prepare fresh working solution from a new stock aliquot. signal_cause2->signal_solution2 signal_solution3 Action: Optimize the working concentration of DAQ for your assay. signal_cause3->signal_solution3

Caption: Troubleshooting workflow for common issues with this compound solutions.

Q: My this compound solution has a precipitate. What should I do?

A: A precipitate can form for a few reasons:

  • Poor solubility in aqueous buffers: this compound is hydrophobic and can precipitate when diluted into aqueous solutions. Try gently warming the solution to 37°C to aid dissolution. Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. You may also need to use a lower final concentration of DAQ.

  • Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to come out of solution. It is recommended to discard the precipitated solution and prepare a fresh working solution from a new, unthawed stock aliquot.

Q: The color of my this compound solution has changed from its initial color to brown. Is it still usable?

A: A color change, particularly to brown, is often an indication of degradation.[5] This can be caused by exposure to light, air (oxidation), or prolonged storage at improper temperatures. A degraded solution will likely have altered fluorescent properties and may produce unreliable results. It is strongly recommended to discard the solution and prepare a fresh one from the solid compound.

Q: I am not observing any fluorescence signal in my experiment. What could be the cause?

A: A lack of fluorescence signal can stem from several factors:

  • Incorrect instrument settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound (approximate excitation maximum around 450-495 nm and emission maximum around 570-590 nm).

  • Probe degradation: As mentioned, DAQ is sensitive to light. If the stock or working solutions were not properly protected from light, the fluorophore may have been photobleached. Prepare a fresh working solution from a properly stored stock aliquot.

  • Insufficient probe concentration: The concentration of DAQ in your experiment may be too low for detection. Consider performing a titration to determine the optimal working concentration for your specific application.

  • Fluorescence quenching: While DAQ is used as a fluorescent probe, its fluorescence can be quenched by various factors, including high concentrations of the probe itself (self-quenching) or interaction with other molecules in your sample.

Quantitative Data Summary

The solubility of this compound is a critical factor in its effective use. Below is a summary of its solubility in common laboratory solvents.

SolventScientific NameSolubilityNotes
DMSODimethyl sulfoxideHighRecommended solvent for preparing concentrated stock solutions.[1]
DMFDimethylformamideSolubleCan be used as an alternative to DMSO for stock solutions.
Acetonitrile (MeCN)AcetonitrileSparingly SolubleA derivative of diaminoanthraquinone is miscible in any ratio with acetonitrile.[2]
Ethanol (EtOH)EthanolSparingly SolubleMay require heating to dissolve. Solutions may be prone to precipitation upon cooling or dilution.
Methanol (MeOH)MethanolSparingly SolubleSimilar to ethanol, solubility is limited.
WaterWaterInsoluble / Prone to AggregationThis compound is highly hydrophobic and tends to aggregate in aqueous solutions, which can affect its fluorescent properties.
Phosphate-Buffered Saline (PBS)-Insoluble / Prone to AggregationWhen preparing working solutions in PBS, a co-solvent like DMSO is necessary. A final concentration of 10% DMSO in PBS has been used for tissue staining.[5]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C, protected from light.

Protocol: In Vitro Nitric Oxide Detection in Cell Culture

This protocol provides a general guideline for using this compound to detect nitric oxide (NO) in cultured cells. Optimization may be required for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere overnight.

  • Induction of NO Production: Treat cells with an appropriate stimulus (e.g., lipopolysaccharide and interferon-gamma for macrophages) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[3] Include appropriate negative (unstimulated) and positive controls.

  • Preparation of DAQ Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium without phenol (B47542) red) to the desired final working concentration (e.g., 10 µM). The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.5%).

  • Cell Staining: Remove the cell culture medium from the cells and wash once with warm PBS. Add the DAQ working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the DAQ working solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope or plate reader with appropriate filter sets (e.g., excitation at ~488 nm, emission at ~580 nm). The reaction of DAQ with NO forms a fluorescent triazole derivative, leading to an increase in fluorescence intensity in NO-producing cells.[3]

dot

StorageHandling cluster_storage Storage cluster_handling Handling cluster_conditions Key Conditions storage_solid Solid DAQ (Long-term) storage_stock Stock Solution (in DMSO) (Months) storage_solid->storage_stock Dissolve storage_aliquots Aliquots (Single-use) storage_stock->storage_aliquots Aliquot handling_light Protect from Light storage_stock->handling_light handling_temp Minimize Freeze-Thaw storage_stock->handling_temp handling_atmosphere Inert Atmosphere (Nitrogen) storage_stock->handling_atmosphere temp_neg80 -80°C (up to 6 months) storage_aliquots->temp_neg80 temp_neg20 -20°C (up to 1 month) storage_aliquots->temp_neg20

Caption: Key considerations for the storage and handling of this compound solutions.

References

Technical Support Center: Mitigating Photobleaching of 1,2-Diaminoanthraquinone in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of 1,2-Diaminoanthraquinone (DAQ) during fluorescence microscopy.

Understanding Photobleaching of this compound

This compound is a valuable fluorescent probe, primarily utilized for the detection of nitric oxide (NO) in live cells and tissues.[1][2] Upon reaction with NO in the presence of oxygen, DAQ is converted to its highly fluorescent triazole derivative (DAA-TZ), which is the species observed in microscopy experiments.[1][2] Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly impact the quality and quantitative accuracy of imaging studies using DAQ. This guide will help you minimize photobleaching and acquire high-quality, reliable data.

Anthraquinone (B42736) dyes, in general, are known for their relatively high chemical and photostability compared to other common fluorophores like DAPI and cyanine (B1664457) dyes.[3][4][5] However, under the intense illumination required for fluorescence microscopy, particularly in live-cell imaging, photobleaching of the DAA-TZ product can still be a significant issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are some common issues encountered when using this compound in microscopy and how to address them:

Q1: My DAQ fluorescence signal is fading rapidly during image acquisition. What is happening and what can I do?

A1: You are likely experiencing photobleaching of the fluorescent DAA-TZ product. This is caused by the intense excitation light from the microscope. Here are immediate steps to take:

  • Reduce Illumination Intensity: Lower the laser power or lamp intensity to the minimum level that still provides a sufficient signal-to-noise ratio.[6][7]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.[6][7]

  • Use Antifade Reagents: If you are working with fixed cells, use a mounting medium containing an antifade reagent. For live-cell imaging, supplement your imaging medium with a live-cell compatible antifade solution.[6]

Q2: I am performing live-cell imaging with DAQ. What specific considerations should I take to minimize photobleaching and phototoxicity?

A2: Live-cell imaging presents unique challenges as the health of the cells must be maintained throughout the experiment.

  • Use Live-Cell Antifade Reagents: Commercial reagents like ProLong™ Live Antifade Reagent are designed to be non-toxic and effective in cell culture media.[8][9][10] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.

  • Optimize Imaging Medium: Use an imaging medium with reduced autofluorescence and components that support cell health during imaging.

  • Control the Environment: Maintain proper temperature, humidity, and CO2 levels for your cells on the microscope stage.

  • Limit Light Exposure: Plan your experiment to acquire images only at essential time points. Avoid continuous illumination when not actively acquiring data.[6]

Q3: Which antifade reagent should I choose for my experiment with this compound?

A3: The choice of antifade reagent depends on whether you are working with fixed or live cells. While specific data for DAQ is limited, we can extrapolate from the general properties of antifade agents and the chemical nature of anthraquinone dyes.

  • For Fixed Cells: Mounting media containing p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG) have been shown to be very effective at retarding the fading of various fluorophores. However, some antifade reagents can quench the initial fluorescence signal, so optimization may be necessary.[11] Commercial options like ProLong™ Gold and Vectashield® are widely used.

  • For Live Cells: Commercial formulations such as ProLong™ Live Antifade Reagent, which are designed to be biocompatible, are recommended.[8][9][10][12] These often contain oxygen scavenging systems to reduce photobleaching.

Q4: Can I use the photobleaching of DAQ to my advantage?

A4: In some advanced imaging techniques, photobleaching is used intentionally. For instance, in techniques like Fluorescence Recovery After Photobleaching (FRAP), a specific region of interest is intentionally photobleached, and the recovery of fluorescence is monitored to study molecular dynamics. While possible, this requires careful calibration and is an advanced application.

Quantitative Data Summary

Antifade Reagent ClassCommon ExamplesEfficacy (General)Notes
Oxygen Scavengers Glucose oxidase/catalase systems, ProLong™ LiveHighIdeal for live-cell imaging; removes dissolved oxygen which is a key mediator of photobleaching.
Free Radical Scavengers p-Phenylenediamine (PPD), n-Propyl gallate (NPG), TroloxHighVery effective for fixed cells. PPD can be toxic and may quench some fluorophores. NPG is less toxic.
Commercial Mountants ProLong™ Gold, Vectashield®, SlowFade™Medium to HighFormulations are optimized for a broad range of dyes and offer convenience. Compatibility with specific dyes should be checked.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound for Nitric Oxide Detection

  • Cell Preparation: Culture cells to the desired confluency on a microscopy-grade coverslip or imaging dish.

  • DAQ Loading:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C or -80°C.[1]

    • Dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration (typically 5-10 µM).

    • Remove the culture medium from the cells and wash once with a balanced salt solution (e.g., HBSS).

    • Add the DAQ loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • NO Stimulation (if applicable): If studying induced NO production, treat the cells with your stimulus during or after DAQ loading, according to your experimental design.

  • Imaging:

    • Replace the loading solution with fresh, pre-warmed imaging medium. For live-cell imaging, this medium should be supplemented with a compatible antifade reagent (e.g., ProLong™ Live).

    • Mount the coverslip or dish on the microscope stage.

    • Proceed with imaging, using the lowest possible excitation intensity and exposure time.

Protocol 2: Mounting Fixed Cells Stained with this compound

  • Cell Fixation and Staining: Perform your standard cell fixation, permeabilization, and staining protocol with this compound.

  • Washing: After the final staining step, wash the coverslip thoroughly with PBS to remove any unbound probe.

  • Mounting:

    • Carefully aspirate the excess PBS from the coverslip.

    • Place a small drop of antifade mounting medium (e.g., ProLong™ Gold) onto a clean microscope slide.

    • Invert the coverslip and gently lower it onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark). This step is crucial for achieving the optimal refractive index and antifade protection.

  • Sealing: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage: Store the slide at 4°C, protected from light.

Visualizations

troubleshooting_logic Start Problem: Rapid Signal Fading Check_Intensity Is Illumination Intensity Minimized? Start->Check_Intensity Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Solution1 Reduce Laser/Lamp Power Check_Intensity->Solution1 No Check_Antifade Are You Using an Antifade Reagent? Check_Exposure->Check_Antifade Yes Solution2 Decrease Camera Exposure Time Check_Exposure->Solution2 No Solution3 Add Appropriate Antifade Reagent Check_Antifade->Solution3 No End Problem Solved Check_Antifade->End Yes Solution1->Check_Exposure Solution2->Check_Antifade Solution3->End

References

Technical Support Center: Enhancing Nitric Oxide Detection with 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,2-Diaminoanthraquinone (DAQ) for the detection of nitric oxide (NO). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your experiments and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of NO detection by this compound (DAQ)?

A1: The detection of nitric oxide by DAQ is an indirect process that relies on the presence of oxygen. DAQ, an aromatic ortho-diamine, is believed to react with a reactive intermediate of NO, formed in an oxygenated environment, to yield a fluorescent triazole derivative known as DAQ-TZ.[1][2] In cellular applications, the observed fluorescence is often attributed to the formation of aggregates of this DAQ-TZ product.[3]

Q2: Is this compound (DAQ) a "turn-on" or "turn-off" fluorescent probe?

A2: DAQ is generally considered a "turn-on" probe. While some reports describe the unreacted probe as non-fluorescent,[3][4] others indicate it possesses some native fluorescence that is quenched and then significantly enhanced upon reaction with NO.[5] The formation of the fluorescent triazole product, DAQ-TZ, leads to a detectable increase in fluorescence intensity.[6]

Q3: What are the main advantages of using this compound (DAQ) for NO detection?

A3: DAQ offers several advantages, including being a nontoxic and cost-effective probe for detecting NO in living cells and tissues.[1][6] It also exhibits good pH stability, with its fluorescence response being independent of pH in the physiological range of 6 to 10.[5]

Q4: What are the known limitations of this compound (DAQ)?

A4: The primary limitations of DAQ are its poor solubility in aqueous solutions and most organic solvents, and its relatively low sensitivity compared to other commercially available NO probes.[6] The low solubility can lead to aggregation, which may complicate data interpretation.[6] Its detection limit is in the micromolar range, whereas other probes can detect NO at nanomolar concentrations.[5]

Q5: How does the sensitivity of this compound (DAQ) compare to other common NO probes?

A5: The detection limit for DAQ in aqueous solutions is approximately 5 µM.[7] This is significantly higher than probes like 4,5-diaminofluorescein (B163784) (DAF-2), which has a detection limit of around 5 nM.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Weak Fluorescent Signal Insufficient NO production in the sample.Use a positive control, such as cells stimulated with interferon-γ and lipopolysaccharide, to confirm the experimental setup can detect NO.[1]
Low concentration of DAQ.Optimize the DAQ concentration. A titration may be necessary to find the optimal concentration for your specific cell type and experimental conditions.
Insufficient incubation time.Increase the incubation time of DAQ with the cells to ensure adequate uptake and reaction with NO.
Photobleaching of the fluorescent product.Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium if applicable.
High Background Fluorescence Aggregation of unreacted DAQ due to poor solubility.Prepare fresh DAQ solutions in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically <1%) to minimize toxicity and precipitation. Consider gentle sonication of the stock solution before dilution.
Autofluorescence from cells or medium.Image an unstained control sample to determine the level of background autofluorescence. If necessary, use a different emission filter to reduce the contribution of autofluorescence.
Signal in Negative Control (Unstimulated) Cells Basal levels of NO production in the cells.While some basal NO production is normal, ensure that the culture conditions are not inadvertently stimulating the cells.
Contamination of reagents with NO donors.Use fresh, high-quality reagents and ensure proper handling to avoid contamination.
Non-specific reaction of DAQ.While DAQ is reported to be selective for NO over some other reactive oxygen species,[5] consider testing for potential interferences in your specific experimental system.
Precipitate Formation in Solution or on Cells Poor solubility of DAQ or its reaction product.As DAQ and its triazole product have low aqueous solubility, some precipitation can be expected, especially at higher concentrations. The formation of fluorescent aggregates is part of the detection mechanism in cells.[3] Optimize the DAQ concentration to balance signal intensity with manageable precipitation.

Quantitative Data Summary

The following table provides a comparison of the key properties of this compound (DAQ) with other common fluorescent probes for nitric oxide detection.

Probe Limit of Detection (LOD) Excitation (Ex) Wavelength (nm) Emission (Em) Wavelength (nm) Key Characteristics
This compound (DAQ) ~ 5 µM[7]~488[6]> 580 nm[4]Nontoxic, economical, pH-independent (6-10), poor aqueous solubility.[1][5][6]
4,5-Diaminofluorescein (DAF-2) ~ 5 nM[6]~ 495~ 515High sensitivity, but pH-dependent fluorescence.
Diaminorhodamine-4M (DAR-4M) Not specified~ 560~ 575Less pH-sensitive than DAF-2, suitable for acidic organelles.
BODIPY-based probes ~ 35 nM[8]VariesVariesHigh sensitivity, rapid response time, good photostability.[8]

Experimental Protocols

Protocol 1: Preparation of this compound (DAQ) Stock Solution
  • Dissolve this compound (DAQ) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A common concentration for the stock solution is 10 mM.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: In Situ Detection of NO in Cultured Cells
  • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Prepare the DAQ working solution by diluting the stock solution in an appropriate buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. The final concentration of DMSO should be kept low (e.g., < 1%) to minimize cytotoxicity. A final DAQ concentration in the range of 10-50 µM can be a starting point for optimization.

  • Remove the cell culture medium and wash the cells once with PBS.

  • Add the DAQ working solution to the cells and incubate at 37°C for a duration optimized for your cell type (e.g., 30-60 minutes).[6]

  • During the last 15-30 minutes of incubation, add your experimental compounds to stimulate or inhibit NO production.

  • After incubation, wash the cells twice with PBS to remove excess DAQ.

  • Add fresh PBS or imaging medium to the cells.

  • Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for DAQ (e.g., excitation at ~488 nm and emission > 580 nm).[4][6]

Protocol 3: Staining of Tissue Sections for NO Detection
  • Prepare unfixed frozen tissue sections on microscope slides.

  • Prepare a 10 mM solution of this compound (DAQ) in PBS containing 10% DMSO.[6]

  • Apply the DAQ solution to the tissue sections and incubate at 37°C for 45 minutes in a humidified chamber.[6]

  • After incubation, wash the tissue sections extensively with PBS to remove unbound DAQ.[6]

  • Mount the slides with an appropriate mounting medium.

  • Image the tissue sections using a fluorescence microscope with suitable filters for DAQ.

Visualized Signaling Pathways and Workflows

NO_Detection_Mechanism DAQ Signaling Pathway for NO Detection NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 DAQTZ DAQ-Triazole (DAQ-TZ) (Fluorescent Monomer) N2O3->DAQTZ Reacts with DAQ This compound (DAQ) (Low Fluorescence) DAQ->DAQTZ Reaction Aggregates DAQ-TZ Aggregates (Highly Fluorescent) DAQTZ->Aggregates Aggregation

DAQ Signaling Pathway for NO Detection

Experimental_Workflow General Experimental Workflow for Cellular NO Detection cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture Culture cells on imaging substrate Wash1 Wash cells with PBS Cell_Culture->Wash1 DAQ_Prep Prepare DAQ working solution Incubate_DAQ Incubate cells with DAQ DAQ_Prep->Incubate_DAQ Wash1->Incubate_DAQ Stimulate Add stimulants/ inhibitors Incubate_DAQ->Stimulate Wash2 Wash cells to remove excess DAQ Stimulate->Wash2 Add_Medium Add fresh imaging medium Wash2->Add_Medium Image Image cells with fluorescence microscopy Add_Medium->Image Troubleshooting_Logic Troubleshooting Logic for DAQ Experiments cluster_no_signal No/Weak Signal Solutions cluster_high_bg High Background Solutions cluster_neg_ctrl Negative Control Signal Solutions Start Start Troubleshooting Problem What is the primary issue? Start->Problem NoSignal No/Weak Signal Problem->NoSignal No Signal HighBg High Background Problem->HighBg High Background NegCtrlSignal Signal in Negative Control Problem->NegCtrlSignal Signal in Control Check_NO Use Positive Control (e.g., stimulated cells) NoSignal->Check_NO Opt_DAQ Optimize DAQ Concentration NoSignal->Opt_DAQ Opt_Time Optimize Incubation Time NoSignal->Opt_Time Check_Sol Prepare Fresh DAQ Solution in DMSO HighBg->Check_Sol Check_AutoF Image Unstained Control HighBg->Check_AutoF Check_Basal Verify Culture Conditions NegCtrlSignal->Check_Basal Check_Reagents Use Fresh, High-Quality Reagents NegCtrlSignal->Check_Reagents

References

Refinement of protocols for synthesizing 1,2-diaminoanthraquinone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,2-diaminoanthraquinone derivatives. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include 1-aminoanthraquinone (B167232), which can be further functionalized, or the synthesis can begin from more basic precursors like anthraquinone-1-sulfonic acid or 1-nitroanthraquinone (B1630840) to first produce 1-aminoanthraquinone.[1] this compound itself can also be used as a building block to prepare more complex derivatives.[2]

Q2: What are the key challenges in synthesizing this compound derivatives?

A2: Key challenges often include achieving regioselectivity, avoiding side reactions such as the formation of poly-substituted products, managing the low solubility of some anthraquinone (B42736) compounds, and ensuring the activity of the catalyst, particularly in Ullmann-type reactions.[3][4]

Q3: How can I purify the final this compound derivative?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel.[3] Another method involves a process of hydrogenation and selective oxidation to remove diaminoanthraquinone impurities from 1-aminoanthraquinone, a technique that can be adapted for the purification of specific derivatives.[5] The choice of purification method will depend on the specific properties of the synthesized derivative.

Q4: Are there any specific safety precautions I should take when working with anthraquinone derivatives?

A4: Yes, this compound is a warning-level chemical that can cause skin, eye, and respiratory irritation. It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as a dust mask, eye shields, and gloves. Additionally, the synthesis of aminoanthraquinones from nitroanthraquinones can involve explosive intermediates like ammonium (B1175870) nitrite, especially at high temperatures and pressures, necessitating careful process control.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Issue 1: Low to No Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

A: Low or no yield in the synthesis of aminoanthraquinone derivatives, particularly in copper-catalyzed reactions like the Ullmann condensation, can be attributed to several factors:

  • Inactive Catalyst: Copper catalysts, especially copper(I) salts, can oxidize over time and lose activity.[3]

    • Solution: Use freshly purchased, high-purity copper salts. For reactions requiring activated copper powder, you can prepare it fresh by stirring commercial copper powder in a 10% iodine solution in acetone, followed by washing and drying under vacuum.[3]

  • Presence of Oxygen: Many copper-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[3]

    • Solution: Ensure your reaction is set up under an inert atmosphere, such as nitrogen or argon, using Schlenk techniques or a glovebox.[3]

  • Suboptimal Reaction Temperature: The temperature can be critical. For instance, in the continuous-flow synthesis of 1-aminoanthraquinone, the yield is significantly influenced by temperature, with optimal conditions found around 213 °C.[1][6][7] Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210 °C.[8]

    • Solution: Carefully optimize the reaction temperature. If using a continuous-flow setup, a screening of temperatures between 120 °C and 225 °C may be necessary.[1][7] For Ullmann reactions, if high temperatures lead to decomposition, consider a more active catalyst system that allows for lower temperatures.[3]

Issue 2: Formation of Side Products and Impurities

Q: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products can be due to side reactions like homocoupling of aryl halides or decomposition at high temperatures.[3]

  • Dehalogenation: A common side reaction in Ullmann condensations is the reduction of the aryl halide to the corresponding arene.[3]

    • Solution: This is often caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are anhydrous and maintain a strictly inert atmosphere.[3]

  • Over-amination: In the synthesis of diaminoanthraquinones, there is a risk of forming tri- or tetra-amino derivatives.

    • Solution: Carefully control the stoichiometry of the aminating agent. A stepwise introduction of the amino groups or the use of protecting groups might be necessary to achieve the desired 1,2-disubstitution pattern.

  • Reaction with Solvent: Some high-boiling polar solvents used in Ullmann reactions, like N-methylpyrrolidone or dimethylformamide, can participate in side reactions at high temperatures.[8]

    • Solution: Screen different solvents to find one that is inert under your reaction conditions. Toluene is often a good alternative for Ullmann reactions.[9]

Quantitative Data Summary

The following tables summarize quantitative data from relevant literature to aid in experimental design and optimization.

Table 1: Optimized Conditions for the Continuous-Flow Synthesis of 1-Aminoanthraquinone from 1-Nitroanthraquinone [1][6][7]

ParameterOptimized ValueYield of 1-Aminoanthraquinone
Molar Ratio (Ammonia:1-Nitroanthraquinone)4.5~88%
Reaction Temperature213 °C~88%
Residence Time4.3 min~88%

Table 2: Influence of Reaction Parameters on the Continuous-Flow Ammonolysis of 1-Nitroanthraquinone [1]

ParameterRange StudiedGeneral Trend
Reaction Temperature120 - 225 °CHigher temperatures generally increase conversion rate.
Residence Time1 - 9 minLonger residence times increase product formation, but with diminishing returns.
Molar Ratio (Ammonia:NAQ)3.0 - 7.5Higher molar ratios favor product formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using a Continuous-Flow Method [1][6][7]

  • Reagents and Setup:

    • 1-nitroanthraquinone (NAQ)

    • Aqueous ammonia (B1221849)

    • N-methyl-2-pyrrolidone (NMP) as solvent

    • A continuous-flow microreactor system equipped with a high-pressure pump, a preheater, a reactor coil, a back-pressure regulator, and a cooling unit.

  • Procedure:

    • Prepare a solution of 1-nitroanthraquinone in NMP (e.g., 0.13 M).

    • Set the continuous-flow system parameters:

      • Reaction Temperature: 213 °C

      • Residence Time: 4.3 minutes

      • Molar Ratio of Ammonia to NAQ: 4.5

    • Pump the NAQ solution and aqueous ammonia separately into the system where they mix and enter the preheater and then the reactor coil.

    • Maintain the system at the specified temperature and pressure (e.g., 1000 psi).

    • The reaction mixture exiting the reactor is cooled and collected.

    • The product, 1-aminoanthraquinone, can be isolated by standard workup procedures, such as precipitation and filtration.

Protocol 2: General Procedure for the Synthesis of Aminoanthraquinone Derivatives via Nucleophilic Substitution [10]

  • Reagents and Setup:

    • A substituted anthraquinone starting material (e.g., 1,4-dihydroxyanthraquinone).

    • An amine (e.g., butylamine).

    • A catalyst such as iodobenzenediacetate [PhI(OAc)2].

    • An appropriate solvent.

    • Standard laboratory glassware for organic synthesis under an inert atmosphere.

  • Procedure:

    • Dissolve the anthraquinone starting material in the chosen solvent in a reaction flask.

    • Add the amine and the catalyst to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of 1-Aminoanthraquinone Containing Diaminoanthraquinone Impurities [5]

  • Reagents and Setup:

    • Crude 1-aminoanthraquinone.

    • A hydrogenation catalyst (e.g., a supported noble metal catalyst).

    • A base (e.g., an alkali metal hydroxide).

    • An aqueous medium.

    • Hydrogen gas source.

    • Filtration apparatus.

  • Procedure:

    • Suspend the crude 1-aminoanthraquinone in the aqueous medium containing the base.

    • Add the hydrogenation catalyst.

    • Hydrogenate the mixture to convert the anthraquinones to their hydroquinone (B1673460) forms.

    • Partially oxidize the resulting mixture. Diaminoanthrahydroquinones oxidize faster than 1-aminoanthrahydroquinone.

    • Filter the mixture to remove the water-insoluble oxidized diaminoanthraquinones and the catalyst.

    • The filtrate, containing the water-soluble 1-aminoanthrahydroquinone, is then fully oxidized to yield purified 1-aminoanthraquinone.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Ullmann Condensation cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product start1 1-Haloanthraquinone reaction Copper Catalyst High Temperature Inert Atmosphere start1->reaction start2 Amine (R-NH2) start2->reaction product Crude 1-Amino-2-(R-amino)anthraquinone reaction->product purification Column Chromatography product->purification final_product Pure this compound Derivative purification->final_product G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low or No Yield cause1 Inactive Catalyst problem->cause1 cause2 Oxygen Present problem->cause2 cause3 Suboptimal Temperature problem->cause3 solution1 Use fresh/activated catalyst cause1->solution1 solution2 Use inert atmosphere (N2/Ar) cause2->solution2 solution3 Optimize temperature cause3->solution3

References

Validation & Comparative

Validating the Formation of DAA-TZ: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the synthesis and validation of DAA-TZ (anthra[1,2-d][1][2]triazole-6,11-dione), a fluorescent probe crucial for the detection of nitric oxide (NO). We present a detailed analysis of the formation of DAA-TZ from 1,2-diaminoanthraquinone (DAA) and a nitric oxide source, alongside a common alternative synthetic route. This guide includes detailed experimental protocols, comparative data, and visualizations to aid researchers in the selection and implementation of the most suitable method for their needs.

Introduction

This compound (DAA) is a well-established fluorescent probe for the detection of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes. The detection mechanism relies on the reaction of the non-fluorescent DAA with NO in the presence of oxygen to form the highly fluorescent triazole derivative, DAA-TZ.[3] The confirmation of this reaction product is paramount for the accurate interpretation of fluorescence-based NO measurements. This guide outlines the primary method of DAA-TZ formation from DAA and a direct NO source and compares it with a widely used method for triazole synthesis from ortho-diamines using sodium nitrite (B80452).

Comparative Analysis of Synthetic Methods

Two primary methods for the synthesis of DAA-TZ are presented and compared:

  • Method 1: Direct Reaction with a Nitric Oxide Source. This method mimics the intracellular reaction where DAA detects NO. It typically involves reacting DAA with an NO donor, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄).

  • Method 2: Diazotization with Sodium Nitrite. This is a classic and widely used method for the synthesis of benzotriazoles from ortho-phenylenediamines.[1][2][4][5] This method involves the in-situ formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization.

The following table summarizes the key comparative aspects of these two methods.

FeatureMethod 1: Direct NO ReactionMethod 2: Diazotization with Sodium Nitrite
Principle Direct reaction of DAA with a nitric oxide donor.Diazotization of one amino group followed by intramolecular cyclization.
Primary Reagents This compound, Nitric Oxide Donor (e.g., NOBF₄)This compound, Sodium Nitrite, Acetic Acid
Reaction Conditions Typically performed in an organic solvent like DMSO.Typically performed in an acidic aqueous medium (e.g., acetic acid).
Selectivity Highly specific for the formation of the 1,2,3-triazole.Generally high yielding for triazole formation from ortho-diamines.
Advantages Directly validates the reaction occurring in biological sensing applications.Utilizes common and inexpensive reagents. Well-established and robust method.
Considerations Requires handling of potentially unstable NO donors.Reaction can produce side products if conditions are not carefully controlled.

Experimental Protocols

Method 1: Synthesis of DAA-TZ via Direct Reaction with Nitric Oxide Donor (Conceptual Protocol)

While the full experimental details from the primary literature confirming this synthesis were not fully accessible, a conceptual protocol based on the described reaction is as follows:

  • Dissolution: Dissolve this compound (DAA) in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Reaction with NO Donor: Add a stoichiometric excess of a nitric oxide donor, such as nitrosonium tetrafluoroborate (NOBF₄), to the DAA solution under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or fluorescence spectroscopy until the starting material (DAA) is consumed.

  • Work-up and Purification: Quench the reaction and purify the crude product by precipitation, followed by recrystallization or column chromatography to yield pure DAA-TZ.

Method 2: Synthesis of DAA-TZ via Diazotization with Sodium Nitrite

This protocol is adapted from the general procedure for the synthesis of benzotriazoles from ortho-phenylenediamines.[1][2][4][5]

  • Dissolution: Suspend this compound (DAA) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a homogeneous suspension.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the DAA suspension. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The color of the reaction mixture may change, indicating the formation of the product.

  • Isolation: Isolate the precipitated product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold water again until the filtrate is neutral.

  • Drying: Dry the purified DAA-TZ product in a vacuum oven.

Data Presentation: Spectroscopic and Physical Properties

The successful formation of DAA-TZ can be validated by comparing the spectroscopic properties of the starting material (DAA) and the product (DAA-TZ).

PropertyThis compound (DAA)DAA-TZ (anthra[1,2-d][1][2]triazole-6,11-dione)
Appearance SolidSolid
Fluorescence Non-fluorescent or weakly fluorescentHighly fluorescent
Absorption Max (λabs) ~540 nmNot explicitly found, but expected to differ from DAA.
Emission Max (λem) Not applicable (non-fluorescent)~565 nm (monomer), ~580 nm (aggregates)
¹H NMR Aromatic and amine proton signals.Disappearance of amine proton signals and shifts in aromatic signals.
¹³C NMR Signals corresponding to the anthraquinone (B42736) core and amino-substituted carbons.Shifts in the positions of carbons C1 and C2 due to triazole ring formation.
Mass Spectrum (m/z) C₁₄H₁₀N₂O₂: ~238.24C₁₄H₇N₃O₂: ~249.23

Mandatory Visualization

Reaction Pathway for DAA-TZ Formation

reaction_pathway DAA This compound (DAA) DAA_TZ DAA-TZ DAA->DAA_TZ Reaction NO_source NO / O₂ NO_source->DAA_TZ

Caption: Reaction of DAA with NO to form DAA-TZ.

Experimental Workflow for DAA-TZ Synthesis (Method 2)

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start This compound reagents Sodium Nitrite Acetic Acid, 0-5°C start->reagents Add reaction Diazotization & Intramolecular Cyclization reagents->reaction Initiates filtration Vacuum Filtration reaction->filtration Precipitate forms washing Wash with H₂O, NaHCO₃, H₂O filtration->washing drying Vacuum Drying washing->drying end Pure DAA-TZ drying->end Final Product

Caption: Workflow for DAA-TZ synthesis via diazotization.

Logical Relationship of Validation

validation_logic cluster_characterization Characterization cluster_validation Validation synthesis DAA-TZ Synthesis nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence structure Correct Structure nmr->structure purity High Purity nmr->purity ms->structure properties Expected Spectroscopic Properties uv_vis->properties fluorescence->properties validation_summary Validated DAA-TZ Formation structure->validation_summary purity->validation_summary properties->validation_summary

Caption: Logical flow for validating DAA-TZ formation.

Conclusion

The formation of DAA-TZ from the reaction of this compound with nitric oxide is a well-established principle for fluorescent NO detection. This guide provides a comparative overview of two key synthetic methods for producing this important analytical tool. The direct reaction with an NO source serves as a direct validation of the sensing mechanism, while the diazotization method offers a practical and scalable alternative for obtaining DAA-TZ for use as a reference standard and for further studies. The provided protocols and characterization data will assist researchers in confidently synthesizing and validating DAA-TZ for their specific research applications in the field of nitric oxide biology and drug development.

References

A Comparative Guide to Nitric Oxide Detection: Cross-Validation of 1,2-Diaminoanthraquinone (DAQ) and Griess Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for the detection and quantification of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. We will objectively evaluate the performance of the fluorescent 1,2-Diaminoanthraquinone (DAQ) assay and the colorimetric Griess assay, offering supporting data and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.

At a Glance: DAQ vs. Griess Assay

FeatureThis compound (DAQ) AssayGriess Assay
Principle FluorometricColorimetric
Detection Method Fluorescence measurementAbsorbance measurement
Limit of Detection ~5 µM~0.5 - 1.0 µM[1][2]
Linear Range Up to 40 µM~1 - 100 µM
Primary Analyte Nitric Oxide (NO) in the presence of oxygenNitrite (NO₂⁻), a stable oxidation product of NO[1][3]
Advantages Direct detection of NO, suitable for imagingWell-established, inexpensive, high-throughput
Disadvantages Lower sensitivity compared to some methodsIndirect measurement of NO, potential interference from components in biological samples[3]
Instrumentation Fluorescence microplate reader or microscopeSpectrophotometer or microplate reader

Signaling Pathways and Detection Mechanisms

Understanding the underlying chemical reactions of each assay is crucial for accurate data interpretation.

This compound (DAQ) Assay

The DAQ assay relies on the reaction of the non-fluorescent this compound with nitric oxide in the presence of oxygen. This reaction yields a highly fluorescent triazole derivative (DAA-TZ), which can be quantified.

DAQ_Pathway cluster_reactants Reactants DAQ This compound (Non-fluorescent) DAATZ DAA-Triazole (Fluorescent) DAQ->DAATZ NO Nitric Oxide (NO) NO->DAATZ O2 Oxygen (O₂) O2->DAATZ Griess_Pathway Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium Sulfanilamide Sulfanilamide (in acid) Sulfanilamide->Diazonium AzoDye Azo Dye (Colored Product) Diazonium->AzoDye NED N-(1-naphthyl)ethylenediamine (NED) NED->AzoDye CrossValidation_Workflow Sample Biological Sample (e.g., Cell Culture Supernatant) Aliquoting Aliquot Sample Sample->Aliquoting DAQ_Assay Perform DAQ Assay Aliquoting->DAQ_Assay Aliquot 1 Griess_Assay Perform Griess Assay Aliquoting->Griess_Assay Aliquot 2 DAQ_Data Fluorescence Data DAQ_Assay->DAQ_Data Griess_Data Absorbance Data Griess_Assay->Griess_Data Analysis Data Analysis and Comparison DAQ_Data->Analysis Griess_Data->Analysis

References

Performance comparison of 1,2-DAA and 1,8-DAAQ in cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of oncological research and drug development, the cytotoxic potential of anthraquinone (B42736) derivatives is of significant interest. This guide presents a detailed performance comparison of two such compounds, 1,2-diaminoanthraquinone (1,2-DAA) and 1,8-diaminoanthraquinone (B86578) (1,8-DAAQ), in various cytotoxicity assays. The following sections provide a comprehensive overview of their relative efficacy, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

This report synthesizes available data on the cytotoxic effects of 1,2-DAA and 1,8-DAAQ. While both are structurally related anthraquinone compounds, their activity profiles in cancer cell lines appear to differ significantly. Data for 1,8-DAAQ and its derivatives indicate notable cytotoxic activity against various cancer cell lines. In contrast, 1,2-DAA is frequently characterized as a non-toxic fluorescent probe, and specific cytotoxic data in oncological contexts is less prevalent. This guide aims to provide a clear comparison based on existing literature to aid researchers in selecting appropriate compounds for their studies.

Performance Comparison: 1,2-DAA vs. 1,8-DAAQ

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. The available data for derivatives of 1,8-DAAQ demonstrates potent cytotoxic effects in multiple cancer cell lines.

Table 1: Comparative Cytotoxicity Data (IC50 Values) of 1,8-DAAQ Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
1,8-DAAQ Derivative 5HepG2 (Human Hepatoma)1.24 - 1.75[Huang et al., 2005]
1,8-DAAQ Derivative 18HepG2 (Human Hepatoma)1.24 - 1.75[Huang et al., 2005]
1,8-DAAQ Derivative 52.2.15 (Human Hepatoma)0.14 - 1.82[Huang et al., 2005]
1,8-DAAQ Derivative 162.2.15 (Human Hepatoma)0.14 - 1.82[Huang et al., 2005]
1,8-DAAQ Derivative 182.2.15 (Human Hepatoma)0.14 - 1.82[Huang et al., 2005]

Note: Specific IC50 values for the parent compound 1,8-diaminoanthraquinone were not explicitly detailed in the cited source, which focused on newly synthesized derivatives.

Comprehensive searches for quantitative cytotoxicity data (IC50 values) for this compound in cancer cell lines did not yield specific comparable results. Much of the existing literature describes 1,2-DAA as a "nontoxic" fluorescent probe for nitric oxide detection in living cells.[1][2] This characterization, however, is context-dependent and does not preclude cytotoxic activity at higher concentrations or in different experimental settings. The lack of available data prevents a direct quantitative comparison with 1,8-DAAQ in this guide.

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of compounds like 1,2-DAA and 1,8-DAAQ, based on commonly employed in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 1,2-DAA and 1,8-DAAQ dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,2-DAA and 1,8-DAAQ) in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anthraquinone-Induced Cytotoxicity

The cytotoxic effects of anthraquinone derivatives are often mediated through the induction of apoptosis (programmed cell death). While specific pathways for 1,2-DAA and 1,8-DAAQ are not extensively detailed in the available literature, related compounds have been shown to trigger cell death through various signaling cascades.

Many anthraquinone derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The activation of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

Some anthraquinone compounds have also been shown to induce apoptosis via the PI3K/AKT/mTOR signaling pathway and by triggering an endoplasmic reticulum stress response.[3][4]

Below are generalized diagrams representing a typical experimental workflow for cytotoxicity testing and a simplified overview of a common apoptosis signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (1,2-DAA & 1,8-DAAQ) Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: General workflow for determining cytotoxicity using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Anthraquinone Anthraquinone Derivative (e.g., 1,8-DAAQ) Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Anthraquinone->Bcl2 Mito Mitochondrial Permeability Bcl2->Mito regulates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The available scientific literature indicates that 1,8-diaminoanthraquinone and its derivatives possess significant cytotoxic activity against various cancer cell lines. In contrast, there is a notable lack of published data on the cytotoxic effects of this compound in similar contexts, with most studies focusing on its application as a non-toxic fluorescent probe. For researchers and drug development professionals, 1,8-DAAQ and its analogues represent a more established starting point for investigating novel anticancer agents. Further research is required to fully elucidate the cytotoxic potential and mechanisms of action of 1,2-DAA in cancer cells to enable a more direct and comprehensive comparison.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

References

A Comparative Guide to the Characterization of the 1,2-Diaminoanthraquinone (DAQ) Reaction Product with Nitric Oxide (NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction product of 1,2-Diaminoanthraquinone (DAQ) with nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. The characterization of this product is crucial for accurate NO detection in biological systems. This document will objectively compare its performance with alternative detection methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their studies.

Characterization of the DAQ-NO Reaction Product

This compound (DAQ) is a non-fluorescent molecule that reacts with nitric oxide (NO) in the presence of oxygen to form a highly fluorescent triazole derivative, referred to as DAQ-TZ[1][2]. This reaction forms the basis of a sensitive method for detecting NO in living cells and tissues[1][3]. The product, DAQ-TZ, exhibits distinct spectroscopic properties that allow for its quantification.

The reaction is believed to proceed via the formation of dinitrogen trioxide (N₂O₃) from NO in an aerobic environment, which then reacts with the ortho-diamine moiety of DAQ to form the stable and fluorescent triazole ring structure.

Performance Comparison with Alternative NO Detection Methods

The detection and quantification of NO are critical in many areas of biomedical research. Several methods are available, each with its own advantages and limitations. This section compares the DAQ-based fluorescent method with other commonly used techniques: other fluorescent probes and the Griess assay.

Quantitative Data Summary
FeatureThis compound (DAQ)Diaminofluoresceins (e.g., DAF-2)Griess Assay
Detection Principle Fluorescence turn-onFluorescence turn-onColorimetric
Reaction Product Fluorescent triazole (DAQ-TZ)Fluorescent triazole (DAF-2T)Azo dye
Excitation Wavelength ~488 nm (for aggregates)[2]~495 nm[4]Not Applicable
Emission Wavelength ~580 nm (for aggregates)[2]~515 nm[4]Not Applicable
Absorption Maximum ~540 nm[5]Not specified~540 nm[6]
Detection Limit ~5 µM[5]~5 nM[7]~0.5 - 2 µM[6][8]
Quantum Yield Not explicitly reported, but significant fluorescence enhancement is observed.Increases >100-fold upon reaction with NO; DAF-2T has a quantum yield of ~0.92[4][7]Not Applicable
Selectivity Reported to be selective for NO over other reactive oxygen and nitrogen species[1].Can show interference from other oxidizing species and is pH-sensitive[4].Indirectly measures nitrite (B80452), a stable oxidation product of NO. Can have interference from other components in biological samples[6].
Application Live cell and tissue imaging[1][3]Live cell imaging[7]Quantification of total nitrite/nitrate (B79036) in biological fluids and cell culture media[6][8]

Experimental Protocols

Synthesis and Characterization of DAQ-TZ

Objective: To synthesize and characterize the fluorescent product of the reaction between DAQ and NO.

Materials:

  • This compound (DAQ)

  • Nitric oxide (NO) gas or a NO donor (e.g., SNAP, DEA/NONOate)

  • Solvent (e.g., DMSO, ethanol)

  • Standard laboratory glassware

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

  • NMR Spectrometer

Procedure:

  • Dissolve DAQ in a suitable solvent to a final concentration of 50 µM.

  • Bubble NO gas through the solution for a defined period or add a NO donor to the solution.

  • Monitor the reaction by observing the color change and the increase in fluorescence.

  • Record the absorption and fluorescence emission spectra of the resulting solution.

  • Isolate the product using techniques such as column chromatography.

  • Characterize the purified product using mass spectrometry and NMR to confirm the formation of the triazole structure (DAQ-TZ).

Intracellular NO Detection using DAQ

Objective: To visualize and quantify NO production in living cells using DAQ.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (DAQ) stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Multi-well plates or chamber slides suitable for microscopy

  • Fluorescence microscope or a microplate reader

  • NO synthase inducer (e.g., lipopolysaccharide and interferon-gamma) or NO donor as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Seed the cells in a suitable plate or slide and culture until they reach the desired confluency.

  • If inducing NO production, treat the cells with an appropriate stimulus (e.g., LPS and IFN-γ) for a sufficient period.

  • Prepare a working solution of DAQ in cell culture medium or PBS at a final concentration of 10 µM.

  • Remove the culture medium from the cells and wash them with PBS.

  • Add the DAQ working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess DAQ.

  • Add fresh PBS or medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filters for DAQ-TZ (e.g., excitation at ~488 nm and emission at ~580 nm).

  • Quantify the fluorescence intensity using image analysis software. For plate reader-based assays, measure the fluorescence of the entire well.

Griess Assay for Nitrite/Nitrate Determination

Objective: To indirectly measure NO production by quantifying its stable oxidation products, nitrite and nitrate, in a biological sample.

Materials:

  • Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic buffer)

  • Nitrate reductase (for samples containing nitrate)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solution

  • Microplate reader

  • 96-well microplate

  • Biological sample (e.g., cell culture supernatant, plasma)

Procedure:

  • Sample Preparation: If necessary, deproteinize the samples. If measuring total NO production (nitrite + nitrate), incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Standard Curve: Prepare a series of sodium nitrite standards of known concentrations.

  • Reaction: Add 100 µL of the sample or standard to a well of a 96-well plate.

  • Add 100 µL of Griess Reagent to each well.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Measure the absorbance at ~540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

NO_Signaling_Pathway cluster_nos Nitric Oxide Synthesis cluster_sGC Soluble Guanylate Cyclase (sGC) Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway.

DAQ_Workflow start Start: Cells in Culture stimulate Stimulate NO Production (e.g., with LPS/IFN-γ) start->stimulate load Load with this compound (DAQ) stimulate->load wash Wash to Remove Excess DAQ load->wash image Fluorescence Imaging (Ex: ~488 nm, Em: ~580 nm) wash->image analyze Image Analysis and Quantification image->analyze

References

A Comparative Guide to Monoaminoanthraquinone and Diaminoanthraquinone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, spectral properties, and biological activities of key mono- and diaminoanthraquinone isomers, providing essential data for researchers in chemistry and pharmacology.

Anthraquinone (B42736) and its derivatives are fundamental scaffolds in the development of a wide range of compounds, from industrial dyes to potent therapeutic agents. The position of amino group substituents on the anthraquinone core profoundly influences the molecule's physicochemical properties, spectral characteristics, and biological efficacy. This guide offers a comparative study of prominent monoaminoanthraquinone and diaminoanthraquinone isomers, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Physicochemical and Spectroscopic Properties

The isomeric position of the amino group(s) on the anthraquinone framework leads to significant differences in the physical and spectral properties of the compounds. These properties are critical for their application, influencing factors such as solubility, color, and interaction with biological targets.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearanceλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Monoaminoanthraquinones
1-AminoanthraquinoneC₁₄H₉NO₂223.23253-255Red crystalline powder465~5,000
2-AminoanthraquinoneC₁₄H₉NO₂223.23302-306Red to orange-brown needles440~4,500
Diaminoanthraquinones
1,2-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238.24289-291Powder--
1,4-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238.24268-550, 590~15,000
1,5-Diaminoanthraquinone (B86024)C₁₄H₁₀N₂O₂238.24319Dark red needles480, 510~10,000
1,8-Diaminoanthraquinone (B86578)C₁₄H₁₀N₂O₂238.24262-265Red-brown needles500, 530~8,000
2,6-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238.24>300Orange to red-brown solid--

Note: λmax and ε values can vary depending on the solvent used. The data presented is a representative compilation from various sources.

Comparative Anticancer Activity

Aminoanthraquinones are a well-established class of anticancer agents, with their mechanism of action often involving DNA intercalation and inhibition of topoisomerase enzymes. The substitution pattern of the amino groups significantly impacts their cytotoxic potential.

IsomerCancer Cell LineIC₅₀ (µM)
Monoaminoanthraquinone Derivatives
1-Substituted derivativesHCT116 (Colon)17.80 (for 1-nitro-2-acyl anthraquinone-leucine)[1]
Diaminoanthraquinone Derivatives
1,8-Diaminoanthraquinone derivativesC6 (Glioma)Varies with substitution
G2 (Hepatoma)Varies with substitution[2]
1,4-Diaminoanthraquinone derivativesHCT116 (Colon)Varies with substitution

IC₅₀ values are highly dependent on the specific derivative and the cell line tested. This table provides illustrative examples of the cytotoxic potential of different isomer classes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections provide established methods for the synthesis of key aminoanthraquinone isomers.

Synthesis of 1-Aminoanthraquinone

Method 1: Reduction of 1-Nitroanthraquinone (B1630840) [3]

  • To a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, add 100g of 1-nitroanthraquinone, 600g of N,N-dimethylformamide (DMF), and 5.0g of 3% palladium/carbon catalyst.

  • Introduce hydrogen into the system and conduct the hydrogenation reaction at room temperature.

  • After 3 hours, stop the hydrogenation process.

  • Remove the catalyst by filtration.

  • Stir the resulting solution in the air for 1 hour and then let it stand in a freezer for 4 hours to precipitate crystals.

  • Filter the crystals, dry them, to obtain 1-aminoanthraquinone.

Method 2: Nitration of Anthraquinone followed by Reduction [3]

  • Add 60g of anthraquinone, 120mL of dichloroethane, and 20g of 98% concentrated nitric acid to a reaction flask.

  • Slowly add 45g of 100% sulfuric acid at 35-40°C for the nitration reaction. Maintain at a constant temperature for 3 hours.

  • Neutralize the mixture, recover the dichloroethane, filter, and wash to obtain crude 1-nitroanthraquinone.

  • The crude 1-nitroanthraquinone is then reduced using a suitable reducing agent (e.g., sodium sulfide (B99878) or catalytic hydrogenation as in Method 1) to yield 1-aminoanthraquinone.

Synthesis of 2-Aminoanthraquinone

Method: Reduction of 2-Nitroanthraquinone [4]

  • Place 2.5 g of 2-nitroanthraquinone, 75 g of water, and 0.025 g of 5% palladium-carbon in a 200 ml electromagnetically stirred autoclave.

  • Purge the autoclave with hydrogen.

  • Conduct the hydrogenation at 100°C and a pressure of 2 to 6 Kg/cm².

  • The reaction is complete after approximately 4 hours.

  • Filter the reaction mixture and add 22 g of concentrated sulfuric acid to the filtrate to dissolve the product.

  • Separate the catalyst by filtration.

  • Dilute the filtrate with water to precipitate the product.

  • Collect the crystals by filtration to obtain 2-aminoanthraquinone.

Synthesis of 1,4-Diaminoanthraquinone

Method: From 1,4-Dihydroxyanthraquinone (Quinizarin) [5]

  • 1,4-Diaminoanthraquinone can be prepared by the replacement of the hydroxyl groups from 1,4-dihydroxyanthraquinone.

  • This involves a reaction with ammonia (B1221849) in the presence of a reducing agent like sodium dithionite (B78146) (hydrosulfite) to form the leuco compound, 2,3-dihydro-1,4-diaminoanthraquinone.

  • Subsequent air oxidation of the intermediate yields 1,4-diaminoanthraquinone.

Synthesis of 1,5- and 1,8-Diaminoanthraquinone

Method: Ammonolysis of Dinitroanthraquinones [6]

  • React a mixture of 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone (B85473) (298 g) with liquid ammonia (340 g) in toluene (B28343) (3 liters) in an autoclave.

  • Heat the reaction for 12 hours at 150°C under a pressure of 60 atmospheres.

  • After cooling and releasing the pressure, filter the reaction mixture.

  • Wash the residue with a small amount of solvent and dry under vacuum to yield a mixture of 1,5-diaminoanthraquinone and 1,8-diaminoanthraquinone, which can be separated by further purification steps.

Signaling Pathways and Experimental Workflows

The biological activity of aminoanthraquinones is often attributed to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation s1 Starting Materials (Anthraquinone, Nitroanthraquinones) s2 Chemical Synthesis (e.g., Reduction, Ammonolysis) s1->s2 s3 Purification (Crystallization, Chromatography) s2->s3 c1 Spectroscopic Analysis (NMR, IR, UV-Vis, MS) s3->c1 c2 Physicochemical Analysis (MP, Solubility) s3->c2 b1 In vitro Cytotoxicity Assays (e.g., MTT, IC50 determination) c1->b1 b2 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) b1->b2 b3 Signaling Pathway Analysis b2->b3

Fig. 1: General experimental workflow for the comparative study of aminoanthraquinone isomers.

Aminoanthraquinone derivatives have been shown to induce apoptosis in cancer cells through the modulation of stress-activated protein kinase pathways and pathways involved in cell survival and proliferation.

signaling_pathways cluster_ros_jnk ROS/JNK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway AAQ Aminoanthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) AAQ->ROS JNK JNK Activation (Phosphorylation) ROS->JNK APOP_ROS Apoptosis JNK->APOP_ROS AAQ2 Aminoanthraquinone Derivative PI3K PI3K Inhibition AAQ2->PI3K AKT AKT Inhibition (Dephosphorylation) PI3K->AKT mTOR mTOR Inhibition AKT->mTOR APOP_PI3K Apoptosis Induction AKT->APOP_PI3K pro-survival signal blocked AUTOPHAGY Autophagy Induction mTOR->AUTOPHAGY inhibition is released

Fig. 2: Key signaling pathways modulated by aminoanthraquinone derivatives in cancer cells.

References

Assessing the Neurotoxic Effects of 1,2-Diaminoanthraquinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotoxic effects of 1,2-Diaminoanthraquinone (DAQ) against other common fluorescent probes. This document summarizes available data, details experimental protocols for neurotoxicity assessment, and visualizes key signaling pathways involved in neurotoxic responses.

Executive Summary

Comparative Analysis of Neurotoxic Effects

While specific IC50 or EC50 values for this compound in neuronal cells are not prominently reported in the reviewed literature, several sources describe it as a "nontoxic probe" or having "minimal neurotoxic effects"[1][2][3]. This low toxicity is a significant advantage for a fluorescent probe intended for use in living cells and tissues.

In contrast, other fluorescent probes used for similar applications have reported cytotoxic effects at certain concentrations.

ProbeTarget SpeciesReported Neurotoxicity/Cytotoxicity
This compound (DAQ) Nitric Oxide (NO)Stated to have minimal neurotoxic effects; no significant influence on normal evoked field potential amplitudes or induction of long-term potentiation[1].
DAF-FM diacetate Nitric Oxide (NO)Clear cytotoxicity was not recognized at around a concentration of 10 μM[4].
Dihydrorhodamine 123 (DHR 123) Reactive Oxygen Species (ROS)Can be oxidized by cellular redox systems and its use can be complicated by photo-oxidation, potentially leading to artifacts. Specific neurotoxicity data is less defined, but its use in assessing oxidative stress implies potential interaction with cellular health[5].

Experimental Protocols for Neurotoxicity Assessment

To provide a framework for the quantitative assessment of neurotoxicity, this section details two widely accepted in vitro methodologies.

Neurite Outgrowth Assay

This assay is a sensitive method to assess a key aspect of neuronal development and health. Inhibition of neurite outgrowth can indicate a neurotoxic effect.

Principle: Human induced pluripotent stem cell (iPSC)-derived neurons are cultured in the presence of the test compound. The morphology of the neurons, specifically the length and branching of neurites, is then quantified using high-content imaging.

Detailed Protocol (using human iPSC-derived neurons):

  • Cell Plating:

    • Coat 96- or 384-well microplates with an appropriate substrate (e.g., Poly-L-ornithine and Laminin) to promote neuronal attachment and growth.

    • Thaw cryopreserved human iPSC-derived neurons according to the manufacturer's protocol.

    • Seed the neurons at an optimized density (e.g., 10,000-30,000 cells per well for a 96-well plate) in the appropriate neuronal culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator to allow for neuronal attachment and initial neurite extension.

  • Compound Treatment:

    • After a set period of initial culture (e.g., 24-48 hours), prepare serial dilutions of the test compounds (this compound and other probes) in the neuronal culture medium.

    • Carefully remove a portion of the existing medium from each well and replace it with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known neurotoxicant like colchicine).

    • Incubate the plates for a defined exposure period (e.g., 24, 48, or 72 hours).

  • Immunostaining and Imaging:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, to visualize neurites.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used to identify the number of cells.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use automated image analysis software to quantify various parameters, including:

      • Total neurite length per neuron

      • Number of neurite branches per neuron

      • Number of viable cells (based on nuclear count and morphology)

    • Generate dose-response curves to determine the EC50 for neurite outgrowth inhibition and the IC50 for cytotoxicity.

Microelectrode Array (MEA) Assay

The MEA assay provides functional data on the electrical activity of neuronal networks, offering insights into how a compound might affect synaptic communication and overall network function.

Principle: Neurons are cultured on plates containing an array of microelectrodes. These electrodes can detect the extracellular field potentials generated by neuronal action potentials. The spontaneous electrical activity of the neuronal network is recorded before and after the application of the test compound.

Detailed Protocol:

  • Cell Culture on MEA plates:

    • Coat MEA plates with an adhesion-promoting substrate.

    • Plate primary neurons or iPSC-derived neurons onto the electrode area of the MEA plate at a high density to encourage network formation.

    • Culture the neurons for a period sufficient to allow for the development of a spontaneously active and stable neuronal network (typically 2-4 weeks).

  • Baseline Activity Recording:

    • Place the MEA plate into the MEA system heated to 37°C.

    • Allow the neuronal culture to equilibrate.

    • Record the baseline spontaneous electrical activity for a defined period (e.g., 10-30 minutes). Key parameters to measure include:

      • Mean firing rate

      • Bursting frequency and duration

      • Network synchrony

  • Compound Application and Recording:

    • Prepare dilutions of the test compounds in the culture medium.

    • Add the compounds to the wells of the MEA plate.

    • Record the neuronal activity at multiple time points after compound addition (e.g., 1 hour, 24 hours, 48 hours) to assess both acute and chronic effects.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in the electrophysiological parameters compared to the baseline recordings and vehicle controls.

    • A significant and dose-dependent alteration in firing rate, bursting, or synchrony can indicate a neurotoxic effect.

Signaling Pathways in Neurotoxicity

The neurotoxic effects of many chemical compounds are mediated through the induction of oxidative stress, which leads to cellular damage and the activation of apoptotic (programmed cell death) pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key player in this process.

Oxidative Stress and Neuronal Apoptosis: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress. ROS can damage cellular components like lipids, proteins, and DNA. In neurons, this damage can trigger apoptosis through the intrinsic (mitochondrial) pathway.

cluster_stress Cellular Stressors cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis Neurotoxic_Probe Neurotoxic Probe ROS Increased ROS (Reactive Oxygen Species) Neurotoxic_Probe->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Caption: Oxidative stress-induced neuronal apoptosis pathway.

MAPK Signaling Pathway in Neurotoxicity: The MAPK family of proteins (including p38, JNK, and ERK) are key signaling molecules that respond to extracellular stimuli, including oxidative stress. The sustained activation of p38 and JNK pathways is often associated with the induction of apoptosis, while the ERK pathway is more commonly linked to cell survival, although its role can be context-dependent.

cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Oxidative_Stress Oxidative Stress (e.g., from Neurotoxic Probe) ASK1 ASK1 Oxidative_Stress->ASK1 MEKK MEKK Oxidative_Stress->MEKK MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Survival Cell Survival & Proliferation ERK1_2->Survival Start Start: Select Test Probes Cell_Culture Prepare Neuronal Cultures (e.g., iPSC-derived neurons) Start->Cell_Culture Compound_Treatment Treat with Probes (Dose-Response) Cell_Culture->Compound_Treatment Neurite_Outgrowth Neurite Outgrowth Assay (High-Content Imaging) Compound_Treatment->Neurite_Outgrowth MEA Microelectrode Array (MEA) (Electrophysiology) Compound_Treatment->MEA Data_Analysis Data Analysis (IC50/EC50 Determination) Neurite_Outgrowth->Data_Analysis MEA->Data_Analysis Comparison Comparative Assessment of Neurotoxicity Data_Analysis->Comparison End End: Report Findings Comparison->End

References

A Researcher's Guide to the Quantitative Analysis of Nitric Oxide: Comparing 1,2-Diaminoanthraquinone and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) quantification, this guide provides an objective comparison of 1,2-Diaminoanthraquinone (DAQ) with other established methods. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology for specific research needs.

Nitric oxide, a fleeting yet pivotal signaling molecule, orchestrates a diverse array of physiological and pathological processes. Its accurate quantification is paramount in fields ranging from neuroscience to immunology and drug discovery. This guide delves into the specifics of various NO detection methods, with a focus on the fluorescent probe this compound, and offers a comparative analysis against popular alternatives such as the Griess assay, DAF-FM diacetate, and electrochemical sensors.

Comparative Analysis of Nitric Oxide Quantification Methods

The selection of an appropriate nitric oxide quantification method hinges on factors such as sensitivity, selectivity, cost, and the nature of the biological sample. The following table summarizes the key quantitative parameters of DAQ and its alternatives.

MethodPrincipleDetection LimitLinear RangeKey AdvantagesKey Disadvantages
This compound (DAQ) Fluorescence~5 µM[1]0 - 40 µM[1]Non-toxic, suitable for live cell imaging[2]Lower sensitivity, poor water solubility[3]
Griess Assay Colorimetric~0.5 µM[4]1 - 100 µMInexpensive, simpleIndirect measurement (detects nitrite), prone to interference in complex media[5][6]
DAF-FM Diacetate Fluorescence~3 nMNot specifiedHigh sensitivity, suitable for live cell imagingPotential for photo-bleaching, pH sensitivity (though improved over DAF-2)
Electrochemical Sensors AmperometricNanomolar range (e.g., 0.1 nM)[7][8]Varies (e.g., 0.2 nM - 1 µM)[9]Real-time, direct NO measurement, high sensitivity[8]Signal can be transient in complex media, potential for electrode fouling[6]
Chemiluminescence Light EmissionPicomolar rangeWide dynamic rangeHigh sensitivity and selectivity (often a reference method)Requires specialized, expensive equipment[5]
Hemoglobin Assay Colorimetric~1.3 - 2.8 nM[10]Not specifiedHigh sensitivityProne to interference from other heme-containing proteins and redox-active species[10]

Experimental Protocols

Detailed methodologies for the key nitric oxide quantification techniques are provided below.

Quantitative Analysis of Nitric Oxide using this compound (DAQ)

This protocol provides a generalized procedure for the fluorometric quantification of nitric oxide in biological samples using DAQ.

Materials:

  • This compound (DAQ)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide source (e.g., SNAP, SIN-1) for standard curve

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of DAQ Stock Solution: Dissolve DAQ in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Preparation of Working Solution: Dilute the DAQ stock solution in PBS (or appropriate buffer for your sample) to the desired final concentration (e.g., 10-50 µM).

  • Sample Preparation: Prepare your biological samples (e.g., cell lysates, tissue homogenates) in PBS.

  • Standard Curve Preparation: Prepare a series of known concentrations of an NO donor in PBS.

  • Assay:

    • Add 100 µL of your sample or standard to the wells of the black 96-well microplate.

    • Add 100 µL of the DAQ working solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the DAQ-triazole product (formed upon reaction with NO). The exact wavelengths may need to be optimized, but are typically in the range of 485 nm for excitation and 580 nm for emission.

  • Quantification: Generate a standard curve by plotting the fluorescence intensity versus the known NO concentrations. Use this curve to determine the NO concentration in your samples.

Griess Assay for Nitrite (B80452) Determination

This protocol details the colorimetric quantification of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as your samples.

  • Sample Preparation: Collect your biological samples. If necessary, deproteinize the samples to avoid interference.

  • Assay:

    • Add 50 µL of each standard or sample to the wells of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Quantification: Create a standard curve by plotting the absorbance versus the known nitrite concentrations. Determine the nitrite concentration in your samples from this curve.

DAF-FM Diacetate Assay for Intracellular Nitric Oxide

This protocol outlines the use of the fluorescent probe DAF-FM diacetate for the detection of intracellular nitric oxide.

Materials:

  • DAF-FM diacetate

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plate or fluorescence microscopy slides

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on microscopy slides and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with PBS.

    • Add fresh, pre-warmed cell culture medium and incubate for an additional 20-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation (Optional): Treat the cells with your experimental compounds to stimulate or inhibit NO production.

  • Measurement:

    • Microplate Reader: Measure fluorescence intensity with excitation at ~495 nm and emission at ~515 nm.

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for fluorescein.

  • Data Analysis: Quantify the change in fluorescence intensity relative to control or baseline conditions.

Electrochemical Detection of Nitric Oxide

This protocol provides a general framework for the direct measurement of nitric oxide using an electrochemical sensor. Specific parameters will vary depending on the sensor and instrumentation used.

Materials:

  • Nitric oxide electrochemical sensor and potentiostat

  • Calibration gas or NO donor solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) of known concentration

  • Appropriate buffer solution (e.g., PBS)

Procedure:

  • Sensor Calibration:

    • Calibrate the sensor according to the manufacturer's instructions using either a certified NO gas mixture or a freshly prepared solution of an NO donor with a known rate of NO release.

    • Generate a calibration curve by plotting the sensor's current response against the known NO concentrations.

  • Sample Measurement:

    • Immerse the sensor tip in the biological sample (e.g., cell culture medium, tissue perfusate).

    • Allow the sensor reading to stabilize.

  • Data Acquisition: Record the current generated by the sensor over time.

  • Quantification: Convert the measured current to nitric oxide concentration using the calibration curve.

Visualizing Key Pathways and Workflows

To further aid in understanding, the following diagrams, generated using the DOT language, illustrate a key nitric oxide signaling pathway and a general experimental workflow for comparing NO detection methods.

NitricOxideSignaling cluster_0 Cell Membrane L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP GTP->sGC_active PKG Protein Kinase G cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

Caption: The Nitric Oxide-cGMP Signaling Pathway.

ExperimentalWorkflow Sample_Preparation Biological Sample Preparation DAQ_Assay DAQ Assay Sample_Preparation->DAQ_Assay Griess_Assay Griess Assay Sample_Preparation->Griess_Assay DAF-FM_Assay DAF-FM Assay Sample_Preparation->DAF-FM_Assay Electrochemical_Sensor Electrochemical Sensor Sample_Preparation->Electrochemical_Sensor Data_Acquisition Data Acquisition DAQ_Assay->Data_Acquisition Griess_Assay->Data_Acquisition DAF-FM_Assay->Data_Acquisition Electrochemical_Sensor->Data_Acquisition Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion & Method Selection Data_Analysis->Conclusion

Caption: Workflow for Comparing NO Detection Methods.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Diaminoanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,2-Diaminoanthraquinone must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general hazardous chemical waste management practices.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and understanding its specific risks is the first step in safe handling and disposal.[1][2] Personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn at all times when handling this chemical to prevent skin, eye, and respiratory irritation.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Source: Information aggregated from multiple safety data sheets.[1][2]

Immediate Steps for Accidental Release

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid creating dust.[3] For liquid spills, absorb the material with an inert substance and collect it for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Proper Disposal Procedures for this compound Waste

The disposal of this compound must be managed as hazardous chemical waste.[6][7] Adherence to local, state, and federal regulations is mandatory.[4][7][8]

Step 1: Waste Identification and Segregation

  • Clearly label all waste containing this compound as "Hazardous Waste."[6]

  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[9][10] For instance, keep it separate from acids, bases, and oxidizing agents.[9]

Step 2: Container Selection and Management

  • Use a container that is compatible with this compound. The original container is often the best choice if it is in good condition.[10][11]

  • Ensure the container has a secure, leak-proof screw-on cap.[10] Containers must be kept closed except when adding waste.[6][10]

  • The container should be placed in secondary containment to prevent spills.[10]

Step 3: Waste Accumulation and Storage

  • Store the hazardous waste container in a designated, well-ventilated area.

  • Be mindful of accumulation time limits, which are often 90 days from the start of waste collection.[10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][9]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[12]

Disposal of Contaminated Materials

  • Solid Waste: Items such as contaminated gloves, bench paper, and wipes should be double-bagged in clear plastic bags and labeled as hazardous waste.[10]

  • Sharps: Contaminated sharps like pipette tips and broken glass must be placed in a puncture-resistant sharps container labeled for chemical waste.[10][11]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[6]

Experimental Protocol: Not Applicable

No specific experimental protocols for the neutralization or deactivation of this compound for disposal are available in the reviewed literature. The standard and required procedure is to manage it as hazardous waste through a licensed disposal service.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Incompatible materials kept separate Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Use 'Hazardous Waste' label Store Securely Store Securely Label Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Contact EH&S or licensed contractor Professional Disposal Professional Disposal Arrange Pickup->Professional Disposal

References

Personal protective equipment for handling 1,2-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Diaminoanthraquinone

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 1758-68-5), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.

Hazard Classification

Hazard ClassCategoryDescription
Skin Irritation2Causes skin irritation[1][2]
Eye Irritation2Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[2]

Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask (US) or equivalentTo prevent inhalation of dust particles which can cause respiratory irritation
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles and potential splashes, preventing serious irritation
Hand Protection Chemical impermeable gloves (e.g., nitrile)To prevent direct skin contact and subsequent irritation[1]
Body Protection Laboratory coat or other suitable protective clothingTo protect skin and personal clothing from contamination[1]

Operational Plan: Handling this compound

A systematic approach to handling this chemical is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Have appropriate containers for waste collection.

Step 2: Chemical Handling
  • Don PPE: Put on all required PPE before handling the chemical.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][3] Use non-sparking tools for transfers.[1]

  • Portioning: If transferring the chemical, do so in a designated area with controlled airflow to contain any dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.[4]

Step 3: Storage
  • Container: Keep the container tightly closed when not in use.[4]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

Step 1: Waste Segregation and Collection
  • Chemical Waste: Collect unused this compound and residues in a suitable, closed, and clearly labeled container for chemical waste.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh papers, and disposable lab coats, should be considered contaminated. Place these items in a separate, sealed, and labeled waste container.

Step 2: Spill Cleanup
  • Personal Precautions: Wear the appropriate PPE before attempting to clean up a spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable container for disposal.[3][5]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Step 3: Final Disposal
  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Manifest: Ensure that the waste is properly characterized and labeled before it is collected by a licensed hazardous waste disposal company.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep1 Assess Risks & Review SDS prep2 Ensure Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle in Fume Hood (Avoid Dust) handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Accidental Spill handle2->spill handle4 Store in Tightly Closed Container handle3->handle4 waste1 Segregate Waste (Chemical vs. Contaminated PPE) handle3->waste1 waste2 Label Waste Containers waste1->waste2 waste3 Store Waste Securely waste2->waste3 waste4 Dispose via EHS/ Licensed Contractor waste3->waste4 cleanup Spill Cleanup Procedure spill->cleanup cleanup->waste1

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diaminoanthraquinone
Reactant of Route 2
Reactant of Route 2
1,2-Diaminoanthraquinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。